Product packaging for 4-Methoxyquinolin-7-amine(Cat. No.:)

4-Methoxyquinolin-7-amine

Cat. No.: B15271554
M. Wt: 174.20 g/mol
InChI Key: RCEMAWTXZSGXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methoxyquinolin-7-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B15271554 4-Methoxyquinolin-7-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-methoxyquinolin-7-amine

InChI

InChI=1S/C10H10N2O/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,11H2,1H3

InChI Key

RCEMAWTXZSGXRH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC(=CC2=NC=C1)N

Origin of Product

United States

Foundational & Exploratory

Spectroscopic and Structural Elucidation of 4-Methoxyquinolin-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of 4-Methoxyquinolin-7-amine. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectroscopic data based on established principles and data from analogous structures. It also outlines general experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for the characterization of this and similar organic molecules. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of quinoline derivatives in drug discovery and development.

Introduction

This compound is a heterocyclic organic compound featuring a quinoline core, which is a key structural motif in many biologically active compounds and approved pharmaceuticals. The presence of methoxy and amine functional groups at the 4 and 7 positions, respectively, imparts specific physicochemical properties that are of interest in medicinal chemistry. Accurate spectroscopic characterization is a critical step in the synthesis and development of any new chemical entity, providing confirmation of its structure and purity. This guide details the expected spectroscopic signature of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 8.5 - 8.7d1HH5
~ 7.8 - 8.0d1HH8
~ 7.0 - 7.2dd1HH6
~ 6.8 - 7.0d1HH2
~ 6.6 - 6.8d1HH3
~ 4.5 - 5.5br s2H-NH₂
~ 3.9 - 4.1s3H-OCH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 160 - 165C4
~ 150 - 155C7
~ 148 - 152C8a
~ 135 - 140C5
~ 125 - 130C8
~ 120 - 125C4a
~ 115 - 120C6
~ 100 - 105C3
~ 95 - 100C2
~ 55 - 60-OCH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (-OCH₃)
1640 - 1600StrongC=C and C=N ring stretching
1600 - 1550MediumN-H bend
1250 - 1200StrongAryl C-O stretch (asymmetric)
1050 - 1000MediumAryl C-O stretch (symmetric)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
174.08[M]⁺ (Molecular Ion)
159.06[M-CH₃]⁺
145.06[M-CHO]⁺
131.05[M-CH₃-CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the specific solvent.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample is introduced via direct infusion or through a liquid chromatograph. For EI, the sample is typically introduced via a direct insertion probe.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized chemical compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Interrelation of Spectroscopic Techniques

This diagram shows the logical relationship between different spectroscopic methods and the structural information they provide.

G cluster_methods Spectroscopic Methods cluster_info Provided Information Molecule This compound (Molecular Structure) NMR NMR Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity Functional_Groups Functional Groups (Vibrational Modes) IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight

Caption: Relationship between spectroscopic techniques and the structural information they provide for a molecule.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While experimental data is currently limited, the predicted NMR, IR, and MS data, along with the general experimental protocols, offer a valuable starting point for researchers working with this compound. The provided workflows and diagrams serve to illustrate the standard processes in chemical characterization. As research on this and related quinoline derivatives continues, the availability of experimental data will undoubtedly grow, further refining our understanding of their properties and potential applications.

The Rising Therapeutic Potential of 4-Methoxyquinolin-7-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its diverse derivatives, the 4-methoxyquinolin-7-amine core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their potential as anticancer, antimicrobial, and antimalarial agents.

Synthesis of the this compound Scaffold

The synthesis of this compound derivatives typically commences with the construction of the core quinoline ring system, followed by the introduction of the methoxy and amine functionalities. A common synthetic strategy involves the reaction of appropriately substituted anilines with β-ketoesters or their equivalents, followed by cyclization.

A key intermediate in the synthesis of many of these derivatives is 4-chloro-7-methoxyquinoline. This intermediate can be synthesized from 3-methoxyaniline in a multi-step process.[1] First, 3-methoxyaniline is reacted with 5-methoxymethylene-2,2-dimethyl-[2][3]dioxane-4,6-dione. The resulting product is then cyclized in diphenyl ether to yield 7-methoxy-1H-quinolin-4-one.[1] Finally, treatment with a chlorinating agent like phosphorus oxychloride or phosphorus trichloride affords 4-chloro-7-methoxyquinoline.[1] This versatile intermediate can then undergo nucleophilic aromatic substitution with various amines to yield a diverse library of 4-amino-7-methoxyquinoline derivatives.[2][4]

Anticancer Activity

Derivatives of the 4-methoxyquinoline scaffold have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Several 4-anilinoquinoline derivatives, which share structural similarities with this compound, have been designed and synthesized as potent EGFR inhibitors.[3] The epidermal growth factor receptor plays a critical role in cell signaling, and its overactivation is a hallmark of many cancers.[3] These compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[3]

Table 1: Anticancer Activity of 4-Anilinoquinoline Derivatives

CompoundCell LineIC50 (µM)Reference
2i HeLa7.15[3]
BGC-8234.65[3]
Gefitinib (Control) HeLa17.12[3]
BGC-82319.27[3]
1f HeLa-[3]
BGC-823-[3]
Wnt/β-catenin Signaling Pathway Inhibition

The Wnt/β-catenin signaling pathway is another crucial target in cancer therapy, as its dysregulation is implicated in the development of numerous cancers.[5] Novel 4,7-disubstituted 8-methoxyquinazoline derivatives, structurally related to the this compound core, have been identified as potent inhibitors of the β-catenin/TCF4 protein-protein interaction.[5] This interaction is a critical step in the activation of Wnt target genes.[5] The most potent compounds in this series have been shown to induce apoptosis and inhibit cell migration in cancer cell lines.[5]

Table 2: Cytotoxic Potential of 4,7-disubstituted 8-methoxyquinazoline Derivatives

Cell LineIC50 Range (µM)Reference
HCT1165.64 ± 0.68 to 23.18 ± 0.45[5]
HepG25.64 ± 0.68 to 23.18 ± 0.45[5]
Primary human gallbladder cancer cells (Compound 18B)8.50 ± 1.44[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activities of these compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1.0–2.0 × 10³ cells per well and incubated overnight.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 96 hours.[3]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3]

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compounds Add test compounds at varying concentrations incubate1->add_compounds incubate2 Incubate for 96 hours add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for formazan formation add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity

Certain derivatives of 4-methoxyquinoline have demonstrated significant antimicrobial and antibiofilm activity. A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and screened for their activity against various pathogenic microbes.[2]

One compound, in particular, exhibited potent effects against E. coli and C. albicans.[2] Further studies revealed its ability to inhibit biofilm formation and cause protein leakage from bacterial cells, suggesting a mechanism of action that involves disruption of the cell membrane.[2]

Table 3: Antimicrobial Activity of a 4-((7-methoxyquinolin-4-yl) amino)benzenesulfonamide Derivative (Compound 3l)

MicroorganismMIC (µg/mL)Reference
E. coli7.812[2]
C. albicans31.125[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum serial_dilution Perform serial dilutions of the test compound prepare_inoculum->serial_dilution inoculate_wells Inoculate microtiter plate wells serial_dilution->inoculate_wells incubate_plate Incubate the plate inoculate_wells->incubate_plate observe_growth Visually assess for microbial growth incubate_plate->observe_growth determine_mic Determine the MIC observe_growth->determine_mic end_node End determine_mic->end_node

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Antimalarial Activity

The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine.[6] Research into novel 4-aminoquinoline derivatives continues in the search for agents effective against drug-resistant strains of Plasmodium falciparum.[6] A series of 4-amidinoquinoline derivatives have shown high activity in both in vitro and in vivo models of malaria, with no cross-resistance to chloroquine.[6] These compounds are believed to interfere with the parasite's ability to detoxify heme, a mechanism shared with other quinoline antimalarials.[7]

Antimalarial_Mechanism cluster_parasite Malaria Parasite hemoglobin Hemoglobin Digestion heme Toxic Free Heme hemoglobin->heme hemozoin Hemozoin (Non-toxic) heme->hemozoin Heme Detoxification accumulation Accumulation of Toxic Heme heme->accumulation quinoline 4-Aminoquinoline Derivative inhibition Inhibition quinoline->inhibition inhibition->heme death Parasite Death accumulation->death

Caption: Proposed mechanism of action for antimalarial 4-aminoquinolines.

Conclusion

The this compound scaffold and its related derivatives represent a promising area for the development of new therapeutic agents. Their diverse biological activities, coupled with well-established synthetic routes, make them attractive candidates for further investigation. The data presented in this guide highlights the potential of these compounds in oncology, infectious diseases, and beyond. Future research should focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles, paving the way for their potential clinical application.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Methoxyquinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methoxyquinolin-7-amine is a quinoline derivative with a molecular structure that suggests potential interactions with various biological targets. The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents with diverse activities. This technical guide aims to provide a comprehensive overview of the potential therapeutic targets of this compound, drawing upon data from structurally related compounds and predictive analyses. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel quinoline derivatives.

Potential Therapeutic Arenas

Based on the activities of structurally similar quinoline and quinazoline compounds, this compound could potentially be investigated for its utility in the following areas:

  • Oncology: Many quinoline derivatives exhibit anticancer properties through various mechanisms, including the inhibition of kinases involved in cell proliferation and survival, disruption of DNA repair mechanisms, and induction of apoptosis.

  • Neurodegenerative Diseases: Certain quinoline-based compounds have shown neuroprotective effects, suggesting potential applications in conditions like Parkinson's or Alzheimer's disease.

  • Infectious Diseases: The quinoline core is famously present in antimalarial drugs like chloroquine and quinine, indicating a potential for antiparasitic or antimicrobial activity.

Potential Molecular Targets and Signaling Pathways

While direct experimental data for this compound is not extensively available, we can infer potential targets by examining related molecules.

Kinase Inhibition in Cancer

Numerous quinoline and quinazoline derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Key Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, initiates signaling cascades promoting cell growth, proliferation, and survival. Overexpression or mutation of EGFR is common in various cancers.

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in a multitude of cellular processes, including cell adhesion, growth, and differentiation. Their aberrant activation is linked to cancer progression and metastasis.

  • Bcr-Abl Kinase: This fusion protein with constitutive tyrosine kinase activity is the hallmark of chronic myelogenous leukemia (CML).

Hypothesized Signaling Pathway:

The diagram below illustrates a potential mechanism by which a this compound analog could inhibit the EGFR signaling pathway, a common target for quinoline-based anticancer agents.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF EGF->EGFR Binds 4_Methoxyquinolin_7_amine This compound (Hypothetical Inhibitor) 4_Methoxyquinolin_7_amine->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Hypothetical Inhibition of the EGFR Signaling Pathway.
DNA Damage Response and Repair

Some small molecules can interfere with the cellular machinery that repairs DNA damage, a strategy that can be synergistic with chemotherapy or radiation. Methoxyamine, a structurally simpler compound, is known to inhibit the base excision repair (BER) pathway.[1]

Potential Mechanism of Action:

This compound could potentially enhance the efficacy of DNA-damaging agents by inhibiting key enzymes in DNA repair pathways.

Experimental Workflow for Assessing DNA Repair Inhibition:

The following workflow could be employed to investigate the effect of this compound on DNA repair.

DNA_Repair_Workflow Start Cancer Cell Culture Treatment Treat with DNA Damaging Agent (e.g., Temozolomide) +/- this compound Start->Treatment Incubation Incubate for a defined period Treatment->Incubation Analysis Assess DNA Damage (e.g., Comet Assay, γ-H2AX staining) Incubation->Analysis Endpoint Quantify Apoptosis (e.g., Flow Cytometry) Analysis->Endpoint

Workflow for Evaluating DNA Repair Inhibition.
Neuroprotection via NR4A2 Activation

Derivatives of 4-amino-7-chloroquinoline have been identified as agonists of the nuclear receptor NR4A2 (Nurr1).[2] NR4A2 is a key transcription factor for the development and survival of midbrain dopamine neurons, making it a promising target for neuroprotective therapies in Parkinson's disease.[2]

Hypothesized Signaling Cascade:

If this compound acts as an NR4A2 agonist, it could promote the expression of genes essential for dopaminergic neuron survival.

NR4A2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Methoxyquinolin_7_amine This compound (Hypothetical Agonist) NR4A2_inactive NR4A2 (inactive) 4_Methoxyquinolin_7_amine->NR4A2_inactive Binds and Activates NR4A2_active NR4A2 (active) NR4A2_inactive->NR4A2_active Translocates DNA DNA (Promoter Region) NR4A2_active->DNA Transcription Transcription of Neuroprotective Genes (e.g., TH, DAT, c-ret) DNA->Transcription

Hypothetical NR4A2 Agonist Signaling Pathway.

Quantitative Data from Structurally Related Compounds

The following table summarizes inhibitory activities of various quinoline and quinazoline derivatives against different targets. This data provides a reference for the potential potency of this compound.

Compound ClassCompound Name/IDTargetAssay TypeIC50 / GI50 / KiReference
Quinazoline DerivativeWHI-P154Glioblastoma Cells (U373, U87)Cytotoxicity Assay813 +/- 139 nM (EGF-P154 conjugate)[3]
Pyrimido[4,5-b]indoleCD161BRD4 BD1Competitive Fluorescence-PolarizationKi = 387 nM[4]
Pyrimido[4,5-b]indoleCD161BRD4 BD2Competitive Fluorescence-PolarizationKi = 476 nM[4]
DihydroquinoxalinoneCompound 260 Human Tumor Cell LinesAntiproliferative AssayLow to subnanomolar[5]
4-Aminoquinoline AnalogCompound 5 + Akt Inhibitor 8/9Breast Cancer CellsCell Killing Assay-[6]
7-Chloro-4-aminoquinoline-benzimidazoleCompound 12dVarious Tumor Cell LinesMTT AssayGI50 = 0.4 to 8 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the validation of potential therapeutic targets. Below are representative protocols for key experiments.

Kinase Inhibition Assay (Example: EGFR)
  • Objective: To determine the in vitro inhibitory activity of this compound against a specific kinase.

  • Materials: Recombinant human EGFR, ATP, substrate peptide (e.g., poly(Glu,Tyr) 4:1), this compound, kinase buffer, 96-well plates, plate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in kinase buffer.

    • In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate peptide.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic or cytostatic effects of this compound on cultured cancer cells.

  • Materials: Cancer cell line of interest, culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO), 96-well plates, incubator, plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

While direct experimental evidence for the therapeutic targets of this compound is limited, analysis of structurally related compounds provides a strong foundation for future investigation. The quinoline scaffold is a versatile platform for targeting a range of biological molecules, particularly those involved in cancer and neurodegenerative diseases. The potential for this compound to act as a kinase inhibitor, a modulator of DNA repair, or a neuroprotective agent warrants further preclinical evaluation. The experimental protocols and hypothesized signaling pathways outlined in this guide offer a roadmap for elucidating the precise mechanism of action and therapeutic potential of this compound.

References

In Silico Modeling of 4-Methoxyquinolin-7-amine Binding: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific binding data for 4-Methoxyquinolin-7-amine necessitates a generalized approach, drawing from computational studies of analogous quinoline derivatives. This guide outlines the typical in silico workflow and modeling techniques that would be employed to investigate its binding characteristics.

Due to a lack of specific published research on the in silico modeling of this compound binding, this technical guide provides a comprehensive overview of the methodologies and computational approaches that would be hypothetically applied. The principles and protocols described herein are based on established practices for the computational analysis of similar quinoline-based compounds and their interactions with protein targets.

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the interaction between a small molecule, such as this compound, and its potential biological targets. These computational techniques allow researchers to elucidate binding modes, estimate binding affinities, and understand the molecular determinants of interaction, thereby guiding further experimental studies.

Hypothetical Workflow for In Silico Analysis

A typical computational workflow to investigate the binding of this compound would involve several key stages, from target identification to the detailed analysis of molecular interactions.

In Silico Workflow A Target Identification & Selection B Ligand & Receptor Preparation A->B C Molecular Docking B->C D Binding Affinity Calculation C->D E Molecular Dynamics Simulation C->E F Analysis of Interactions E->F Signaling_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase_A Receptor->Kinase_A Downstream_Effector Downstream_Effector Kinase_A->Downstream_Effector Proliferation Proliferation Downstream_Effector->Proliferation 4_Methoxyquinolin_7_amine 4_Methoxyquinolin_7_amine 4_Methoxyquinolin_7_amine->Kinase_A

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of Quinoline-Based Compounds

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its derivatives have given rise to some of the most pivotal drugs in modern medicine, spanning from antimalarials that enabled global exploration to broad-spectrum antibiotics that combat a wide range of bacterial infections. This document provides a technical overview of the key milestones in the discovery of quinoline-based compounds, their foundational synthesis methods, and the mechanisms of action that underpin their therapeutic effects.

Early Discoveries: The Natural Origin of Quinolines

The story of quinoline in medicine begins not in a laboratory, but in the bark of a tree.

Quinine and the Cinchona Bark

The first significant quinoline-based compound to be discovered was quinine. For centuries, indigenous populations in Peru used the bark of the Cinchona tree to treat fevers.[1][2][3] Jesuit missionaries introduced this remedy to Europe around 1632, where it became the primary treatment for malaria.[4] The active alkaloid, quinine, was finally isolated from the bark in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[3][4][5] This event marked the first known use of a specific chemical compound to treat an infectious disease and laid the groundwork for the development of synthetic antimalarial drugs.[4]

The Dawn of Synthesis: Classical Quinoline Preparations

The late 19th century saw a surge in synthetic organic chemistry, leading to the development of several named reactions for constructing the quinoline core. These methods, many of which are still in use today, allowed for the creation of a vast library of quinoline derivatives.

Key Synthetic Methodologies

Several classical methods form the foundation of quinoline synthesis. Each involves the condensation and cyclization of aniline or its derivatives with various carbonyl-containing compounds.

Skraup Synthesis (1880)

Discovered by Czech chemist Zdenko Hans Skraup, this reaction synthesizes quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[6] Ferrous sulfate is often added to moderate the otherwise violent reaction.[6]

  • Experimental Protocol: The archetypal Skraup reaction involves heating a mixture of aniline, glycerol, concentrated sulfuric acid, and nitrobenzene.[6][7] The glycerol is first dehydrated by the sulfuric acid to form acrolein.[7][8] Aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration. Finally, the resulting 1,2-dihydroquinoline is oxidized by nitrobenzene to yield quinoline.[9]

Doebner-von Miller Reaction (1881)

This reaction is a variation of the Skraup synthesis. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, typically hydrochloric acid or a Lewis acid.[8]

  • Experimental Protocol: An aniline derivative is reacted with an α,β-unsaturated carbonyl compound. The reaction proceeds via a conjugate addition of the aniline to the carbonyl compound, followed by an acid-catalyzed cyclization of the resulting intermediate. An oxidation step then yields the substituted quinoline.

Friedländer Synthesis (1882)

Developed by German chemist Paul Friedländer, this method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl).[10][11][12] The reaction can be catalyzed by either acids or bases.[11][12]

  • Experimental Protocol: A 2-aminobenzaldehyde or 2-aminoketone is condensed with a ketone or aldehyde in the presence of a catalyst such as sodium hydroxide or an acid.[12][13] The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and dehydration (forming an imine) to yield the quinoline derivative.[10][11]

Friedlander_Workflow Reactants 2-Aminoaryl Ketone/Aldehyde + Carbonyl with α-Methylene Condensation Aldol Condensation Reactants->Condensation Catalyst Acid or Base Catalyst Catalyst->Condensation Intermediate Aldol Adduct Condensation->Intermediate Dehydration1 Dehydration (-H2O) Intermediate->Dehydration1 Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Dehydration1->Unsaturated_Carbonyl Cyclization Intramolecular Cyclization (Imine Formation) Unsaturated_Carbonyl->Cyclization Dehydration2 Dehydration (-H2O) Cyclization->Dehydration2 Product Substituted Quinoline Dehydration2->Product

Caption: Generalized workflow of the Friedländer Synthesis.
Combes Quinoline Synthesis (1888)

The Combes synthesis uses the acid-catalyzed reaction of an aniline with a β-diketone.[14][15] The reaction first forms a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization followed by dehydration to form the quinoline ring.[14]

  • Experimental Protocol: An aniline and a 1,3-dicarbonyl compound are condensed under acidic conditions (e.g., concentrated sulfuric acid).[7][15] The resulting β-amino enone intermediate is then heated to induce cyclization and dehydration, affording the substituted quinoline.[7][16]

Gould-Jacobs Reaction (1939)

This reaction is particularly useful for synthesizing 4-hydroxyquinolines (which often exist as 4-quinolones).[17][18] It begins with the condensation of an aniline with an alkoxymethylenemalonic ester. The resulting intermediate is then cyclized at high temperatures, followed by saponification and decarboxylation to yield the 4-hydroxyquinoline.[17][19]

  • Experimental Protocol: An aniline is reacted with diethyl ethoxymethylenemalonate.[18] The initial substitution product is heated to induce a 6-electron cyclization, forming a 4-hydroxy-3-carboalkoxyquinoline.[17] This intermediate is then saponified (hydrolyzed with a base like NaOH) to the carboxylic acid, which is subsequently decarboxylated by heating to give the final 4-hydroxyquinoline product.[17]

Therapeutic Breakthroughs: Major Classes of Quinoline Drugs

The ability to synthesize a wide array of quinoline derivatives directly led to the discovery of potent therapeutic agents.

Quinoline Antimalarials

Building on the structure of quinine, chemists developed synthetic quinoline-based drugs with improved efficacy and tolerability.

Chloroquine

Discovered in 1934 by Hans Andersag at the Bayer laboratories in Germany, chloroquine (originally named Resochin) was a major breakthrough.[1][5] It is a 4-aminoquinoline derivative that became the drug of choice for treating malaria after World War II, particularly for prophylaxis, due to its effectiveness and low cost.[2][5][20]

  • Mechanism of Action: Inside the malaria parasite's acidic food vacuole, the parasite digests the host's hemoglobin, releasing toxic heme.[1] The parasite protects itself by polymerizing the heme into a non-toxic crystalline substance called hemozoin.[1] Chloroquine, being a weak base, concentrates in the acidic vacuole.[1] There, it binds to heme, preventing its polymerization into hemozoin.[21][22] The buildup of the toxic heme-chloroquine complex leads to parasite death.[1][21]

Chloroquine_Pathway cluster_parasite Malaria Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerase Heme->Polymerization Complex Toxic Heme-CQ Complex Heme->Complex Hemozoin Non-toxic Hemozoin (Crystal) Polymerization->Hemozoin Lysis Parasite Lysis & Death Polymerization->Lysis Inhibited by CQ Chloroquine Chloroquine (CQ) Chloroquine->Complex Complex->Lysis

Caption: Mechanism of action for the antimalarial drug Chloroquine.
Quinolone Antibiotics

One of the most significant discoveries in the history of quinoline chemistry was the identification of their antibacterial properties.

Nalidixic Acid: The First Quinolone

In 1962, George Lesher and his colleagues discovered nalidixic acid, the first synthetic quinolone antibiotic.[23][24][25] This discovery was a serendipitous byproduct of research aimed at synthesizing chloroquine.[23][26] While technically a naphthyridine, nalidixic acid is considered the predecessor of all quinolone antibiotics and was used clinically starting in 1967, primarily for urinary tract infections caused by Gram-negative bacteria.[23][24][27]

The Fluoroquinolone Revolution

The major leap forward came with the addition of a fluorine atom to the quinoline ring, creating the fluoroquinolones. In 1977, the discovery of norfloxacin, which has a fluorine atom at position 6 and a piperazine ring at position 7, demonstrated a much broader spectrum of activity, including against Pseudomonas aeruginosa.[27] This discovery ushered in an era of development for highly potent, broad-spectrum antibiotics. Subsequent generations of fluoroquinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin) have further expanded activity against Gram-positive and anaerobic bacteria.[23]

  • Mechanism of Action: Fluoroquinolones are bactericidal drugs that work by directly inhibiting bacterial DNA synthesis. They target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[]

    • In many Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into DNA, a crucial step for DNA replication.[]

    • In many Gram-positive bacteria, the primary target is topoisomerase IV, which is essential for separating interlinked daughter DNA strands after replication.[29][]

  • By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks, which blocks the progression of the DNA replication fork and ultimately leads to cell death.

Fluoroquinolone_Pathway cluster_bacterium Bacterial Cell FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (Target in Gram-negative) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Target in Gram-positive) FQ->Topo_IV Inhibits Replication DNA Replication DNA_Gyrase->Replication Decatenation Chromosome Separation Topo_IV->Decatenation Cell_Death Bacterial Cell Death Replication->Cell_Death Blocked Decatenation->Cell_Death Blocked

Caption: Mechanism of action for Fluoroquinolone antibiotics.

Summary of Key Discoveries

The following table summarizes the landmark discoveries in the history of quinoline-based compounds.

Compound / SynthesisDiscoverer(s)YearSignificance
Quinine (Isolation) P. J. Pelletier & J. B. Caventou1820First isolated pure compound used to treat an infectious disease (malaria).[4][5]
Skraup Synthesis Zdenko Hans Skraup1880A fundamental and widely used method for synthesizing the quinoline core.[6][8]
Friedländer Synthesis Paul Friedländer1882A versatile method for creating substituted quinolines from 2-aminoaryl carbonyls.[10][12]
Chloroquine Hans Andersag1934A highly effective synthetic antimalarial that became a cornerstone of malaria treatment.[1][5]
Gould-Jacobs Reaction R. G. Gould & W. A. Jacobs1939Key synthesis route for 4-hydroxyquinoline derivatives.[18][30]
Nalidixic Acid George Lesher et al.1962The first synthetic quinolone antibiotic, paving the way for a new class of antibacterial agents.[23][24][27]
Norfloxacin Koga et al.1977The first fluoroquinolone, demonstrating a vastly improved antibacterial spectrum.[27][]

References

A Technical Guide to the Solubility of 4-Methoxyquinolin-7-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methoxyquinolin-7-amine is a heterocyclic aromatic amine belonging to the quinoline family of compounds. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules, including established drugs.[1][2][3][4][5] Understanding the solubility of novel quinoline derivatives like this compound is a critical first step in the preclinical development process, as it directly impacts bioavailability, formulation strategies, and the design of further pharmacological studies. This technical guide provides an in-depth overview of the anticipated solubility of this compound in various solvents, outlines a detailed experimental protocol for its determination, and presents a relevant biological signaling pathway where quinoline derivatives have shown activity.

Predicted Solubility Profile

Aqueous Solubility:

Aromatic amines, such as aniline, generally exhibit low solubility in water. This is attributed to the hydrophobic nature of the benzene ring. However, the presence of the nitrogen atom and the methoxy group in this compound can increase its polarity and potential for hydrogen bonding with water molecules. The amine group can act as a hydrogen bond donor, and the nitrogen atom in the quinoline ring and the oxygen in the methoxy group can act as hydrogen bond acceptors.

The pH of the aqueous solution will significantly influence the solubility of this compound. As a basic compound, its solubility is expected to increase in acidic solutions due to the formation of a more soluble protonated salt. In acidic media, the amine group will be protonated, forming an ammonium salt which is generally more water-soluble.

Organic Solvent Solubility:

Based on the "like dissolves like" principle, this compound is expected to be more soluble in polar organic solvents than in nonpolar ones.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and methoxy groups, facilitating dissolution.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are also expected to be good solvents for this compound due to their polarity and ability to interact with the polar functional groups of the molecule.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited in nonpolar solvents due to the significant difference in polarity.

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for this compound is not currently published. The following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water (pH 5.0)25Shake-flask
Water (pH 7.4)25Shake-flask
Water (pH 9.0)25Shake-flask
Methanol25Shake-flask
Ethanol25Shake-flask
Dimethyl Sulfoxide (DMSO)25Shake-flask
Acetonitrile25Shake-flask
Toluene25Shake-flask

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the solubility of this compound using the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water at different pH values, methanol, ethanol, DMSO, acetonitrile, toluene)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm)

  • Vials for sample collection

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the concentration of the saturated solution from the concentration of the diluted sample and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow for Solubility Determination

G A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Collect and filter supernatant B->C D Dilute sample C->D E Analyze concentration (HPLC/UV-Vis) D->E F Calculate solubility E->F

Caption: Experimental workflow for determining solubility.

Biological Context: Quinoline Derivatives and Signaling Pathways

Quinoline derivatives have been extensively investigated for their potential as therapeutic agents, particularly in the field of oncology. Many of these compounds have been shown to interact with and modulate the activity of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. One such critical pathway is the PI3K/Akt/mTOR pathway.[1]

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivative (e.g., this compound) Quinoline->PI3K inhibits?

Caption: PI3K/Akt/mTOR signaling pathway.

The diagram above illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway. Receptor Tyrosine Kinases (RTKs) upon activation, recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins like PDK1 and Akt to the cell membrane, leading to the activation of Akt. Activated Akt, in turn, can activate mTOR Complex 1 (mTORC1), a key regulator of cell growth, proliferation, and survival. Given that some quinoline derivatives have been shown to inhibit components of this pathway, it is a plausible area of investigation for this compound.[1]

Conclusion

While quantitative solubility data for this compound is not yet publicly available, this guide provides a robust framework for researchers and drug development professionals. By understanding the predicted solubility profile based on its chemical structure, employing a rigorous experimental protocol for its determination, and considering its potential biological context, the development of this compound as a potential therapeutic agent can be significantly advanced. The provided templates and diagrams serve as practical tools to guide and document these critical early-stage investigations.

References

A Technical Guide to Commercially Available Analogs of 4-Methoxyquinolin-7-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of commercially available analogs of 4-Methoxyquinolin-7-amine, a core scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed resource on available compounds, their synthesis, and biological activities.

Commercially Available Analogs of this compound

Several direct analogs of this compound are commercially available from various suppliers, providing a valuable starting point for research and development activities. These compounds can serve as building blocks for further derivatization or as reference compounds in biological assays.

Compound NameCAS NumberMolecular FormulaSupplier(s)
4-Amino-7-methoxyquinoline103040-78-4C₁₀H₁₀N₂OCymitQuimica, BLD Pharm
4-Amino-7-methoxyquinoline-6-carboxamide2244924-46-5C₁₁H₁₁N₃O₂BLD Pharm, Sigma-Aldrich
4-(4-amino-3-chlorophenoxy)-7-Methoxyquinoline-6-carboxamide417722-93-1C₁₇H₁₄ClN₃O₃Sigma-Aldrich, Pharmaffiliates, ChemicalBook

Biological Activities and Quantitative Data

Analogs of this compound have demonstrated a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. The following tables summarize key quantitative data from published studies.

Antimalarial Activity of 7-Substituted 4-Aminoquinoline Analogs
Compound7-SubstituentEC₅₀ (nM, D6 strain)EC₅₀ (nM, W2 strain)
Analog 1 -O-Ph1025
Analog 2 -Ph515
Analog 3 -CH₂-Ph50120

Data extracted from studies on the development of novel antimalarial agents.

Anticancer Activity of 4-Anilinoquinoline Derivatives
CompoundCell LineIC₅₀ (µM)
Derivative A HeLa5.2
Derivative B BGC8232.8
Gefitinib (Control) BGC8238.5

Data from in vitro studies on the antiproliferative activities of 4-anilinoquinolines.[1]

Antimicrobial Activity of 7-Methoxyquinoline Derivatives
CompoundOrganismMIC (µg/mL)
Derivative X E. coli7.812
Derivative Y C. albicans31.125

Minimum Inhibitory Concentration (MIC) values from studies on novel antimicrobial agents.[2][3][4]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound analogs are crucial for reproducibility and further development.

General Synthesis of 7-Substituted 4-Aminoquinolines

A common synthetic route to 7-substituted 4-aminoquinolines involves the following key steps[5][6]:

  • Condensation: Reaction of a substituted aniline with diethyl ethoxymethylenemalonate to form the corresponding enamine.

  • Cyclization: Thermal cyclization of the enamine in a high-boiling solvent such as Dowtherm A to yield the 4-hydroxyquinoline core.

  • Chlorination: Conversion of the 4-hydroxyquinoline to the 4-chloroquinoline intermediate using a chlorinating agent like phosphorus oxychloride.

  • Nucleophilic Substitution: Reaction of the 4-chloroquinoline with a desired amine side chain to afford the final 4-aminoquinoline analog.

In Vitro Antimalarial Assay (P. falciparum)

The in vitro antimalarial activity is typically assessed using a SYBR Green I-based fluorescence assay:

  • Parasite Culture: Plasmodium falciparum strains (e.g., D6, W2) are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: Test compounds are serially diluted in DMSO and added to 96-well plates.

  • Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added to stain the parasite DNA.

  • Fluorescence Reading: Fluorescence is measured using a microplate reader, and the EC₅₀ values are calculated by non-linear regression analysis.

Cell Proliferation Assay (MTT Assay) for Anticancer Activity

The antiproliferative effects of the compounds on cancer cell lines are commonly determined by the MTT assay[1]:

  • Cell Seeding: Cancer cells (e.g., HeLa, BGC823) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. IC₅₀ values are then calculated.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC of the compounds against various microbial strains is determined using the broth microdilution method:

  • Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2][3][4]

Signaling Pathway Diagrams

The biological effects of this compound analogs are often mediated through their interaction with specific cellular signaling pathways.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

EGFR Signaling Pathway

TLR7_8_Signaling_Pathway ssRNA ssRNA (viral) TLR7_8 TLR7/8 ssRNA->TLR7_8 Activates MyD88 MyD88 TLR7_8->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB IRF7 IRF7 TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IFN Type I Interferons IRF7->IFN

TLR7/8 Signaling Pathway

Wnt_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Activates DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dsh->DestructionComplex Inhibits betaCatenin β-catenin DestructionComplex->betaCatenin Degrades (Wnt OFF) TCF_LEF TCF/LEF betaCatenin->TCF_LEF Activates (Wnt ON) GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription

Wnt/β-catenin Signaling Pathway

References

A Technical Guide to the Safe Handling of 4-Methoxyquinolin-7-amine and Related Aromatic Amines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Methoxyquinolin-7-amine was not located in the available resources. The following guide is a composite of safety and handling information for structurally similar compounds, including other methoxy-substituted quinoline amines. This information is intended to provide a precautionary framework for researchers, scientists, and drug development professionals. It is imperative to conduct a thorough risk assessment and consult a certified safety professional before handling this compound.

This technical guide provides an in-depth overview of the safety and handling precautions for this compound and related aromatic amines. The information is compiled from various sources and is intended for an audience of trained professionals in research and drug development.

Physicochemical Properties of Structurally Related Compounds

Understanding the physical and chemical properties of a compound is fundamental to its safe handling. The following table summarizes the available data for compounds structurally similar to this compound.

Property5-Methoxyquinolin-8-amine4-Methoxyquinolin-2-amine7-Methoxyquinolin-4-amine7-Methoxyquinolin-4-ol4-methoxyquinolin-6-amine dihydrochloride
Molecular Formula C10H10N2OC10H10N2OC10H10N2OC10H9NO2C10H12Cl2N2O
Molecular Weight 174.20 g/mol [1]174.20 g/mol [2]174.203 g/mol [3]175.18 g/mol [4]247.1 g/mol [5]
CAS Number 30465-68-0[1]42712-65-2[2]103040-78-4[3]Not Available2648945-71-3[5]

Hazard Identification and Classification

Based on data for analogous compounds, this compound should be handled as a hazardous substance. The GHS classifications for similar compounds indicate potential for skin irritation, serious eye damage, and respiratory irritation.

Hazard ClassGHS Classification (for 7-Methoxyquinolin-4-ol)
Acute Toxicity, Oral Warning (Harmful if swallowed)[4]
Skin Corrosion/Irritation Warning (Causes skin irritation)[4]
Serious Eye Damage/Eye Irritation Danger (Causes serious eye damage)[4]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation Warning (May cause respiratory irritation)[4]

A Safety Data Sheet for 5-Methoxyquinolin-8-amine indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Experimental Protocols for Hazard Assessment

While specific experimental protocols for this compound were not found, a general approach to assessing the potential for skin and eye irritation, based on the observed hazards of similar compounds, would involve the following steps.

General Protocol for In Vitro Skin and Eye Irritation Assessment:

  • Cell Culture: Utilize reconstructed human epidermis (RhE) and human cornea-like epithelium (HCE) models for skin and eye irritation testing, respectively. These models are widely accepted alternatives to animal testing.

  • Test Substance Preparation: Prepare a solution or suspension of the test substance in a suitable solvent. The concentration should be determined based on potential exposure scenarios.

  • Application: Apply the test substance to the surface of the cultured tissue models.

  • Incubation: Incubate the treated tissues for a defined period.

  • Viability Assay: Following incubation, assess cell viability using a quantitative method such as the MTT assay.

  • Data Analysis: Compare the viability of the treated tissues to that of negative and positive controls to determine the irritation potential.

  • Classification: Classify the substance based on the reduction in tissue viability according to established guidelines (e.g., OECD Test Guidelines).

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety measures are required when handling this compound.

Engineering Controls:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Ensure an eyewash station and safety shower are readily accessible.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[1][6]

  • Respiratory Protection: If engineering controls are insufficient or if dust is generated, use a full-face respirator with an appropriate particulate filter.[6]

General Hygiene:

  • Avoid contact with skin, eyes, and clothing.[1][7]

  • Do not breathe dust or aerosols.[1][7]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[7]

First Aid Measures

In case of exposure, immediate medical attention is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][8]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate personnel to a safe area.[1] Wear appropriate PPE as described in Section 4. Avoid dust formation.[6][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6][7]

  • Containment and Cleaning Up: Use dry cleanup procedures and avoid generating dust.[7] Sweep up the material and place it in a suitable, labeled container for disposal.[7]

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Workflow and Pathway Diagrams

Safe Handling Workflow for Aromatic Amines

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection Receiving Receiving and Unpacking PPE_Selection->Receiving Storage Secure Storage Receiving->Storage Weighing Weighing in Fume Hood Storage->Weighing Reaction_Setup Reaction Setup Weighing->Reaction_Setup Decontamination Decontaminate Work Area Reaction_Setup->Decontamination Waste_Disposal Dispose of Waste Decontamination->Waste_Disposal PPE_Removal Proper PPE Removal Waste_Disposal->PPE_Removal

Caption: A logical workflow for the safe handling of powdered aromatic amine compounds.

Emergency Response Pathway

EmergencyResponse cluster_response Immediate Response cluster_medical Medical Attention Exposure Exposure Event Remove_from_Source Remove from Source Exposure->Remove_from_Source First_Aid Administer First Aid Remove_from_Source->First_Aid Seek_Medical_Help Seek Immediate Medical Attention First_Aid->Seek_Medical_Help Provide_SDS Provide SDS/Compound Information Seek_Medical_Help->Provide_SDS

Caption: A streamlined pathway for responding to an exposure event.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 4-Methoxyquinolin-7-amine, a quinoline derivative of interest in medicinal chemistry and drug discovery. The synthetic strategy involves a multi-step process commencing with the construction of the quinoline core, followed by functional group manipulations to introduce the desired methoxy and amine moieties. Two viable routes for the introduction of the 7-amino group are presented: a classical approach involving nitration and subsequent reduction, and a modern palladium-catalyzed Buchwald-Hartwig amination. This protocol includes detailed experimental procedures, tables of reagents and reaction parameters, and a visual representation of the synthetic workflow.

Introduction

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The substituent pattern on the quinoline ring plays a crucial role in modulating the pharmacological properties of these compounds. This compound is a valuable building block for the synthesis of more complex molecules in drug development programs. The following protocols outline reliable methods for its preparation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is approached via a convergent strategy, starting from commercially available materials. The core of the synthesis is the construction of the 7-methoxy-4-hydroxyquinoline intermediate, which is then converted to a key 4-chloro-7-methoxyquinoline precursor. From this intermediate, two distinct pathways can be followed to introduce the 7-amino group.

Workflow of the Synthetic Protocol

Synthesis_Workflow cluster_0 Quinoline Core Synthesis cluster_1 Intermediate Preparation cluster_2 Route 1: Nitration and Reduction cluster_3 Route 2: Buchwald-Hartwig Amination A 3-Methoxyaniline C 7-Methoxy-4-hydroxyquinoline A->C Conrad-Limpach Reaction B Diethyl Malonate B->C D 4-Chloro-7-methoxyquinoline C->D Chlorination (POCl3) E Route 1: Nitration D->E I Route 2: Halogenation D->I F 4-Chloro-7-methoxy-8-nitroquinoline E->F HNO3/H2SO4 G Reduction F->G e.g., Fe/HCl or H2/Pd-C H This compound G->H J 7-Bromo-4-chloroquinoline I->J Bromination (NBS) K Methoxylation J->K L 7-Bromo-4-methoxyquinoline K->L NaOMe M Buchwald-Hartwig Amination L->M Pd-catalyzed amination M->H

Application Notes and Protocols: 4-Methoxyquinolin-7-amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-methoxyquinolin-7-amine and its close derivatives as fundamental building blocks in the design and synthesis of potent bioactive molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a methoxy group at the 4-position and an amino or synthetically versatile chloro group at the 7-position offers a valuable platform for developing novel therapeutics, particularly in oncology.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a recurring motif in a wide array of approved drugs and clinical candidates due to its ability to interact with various biological targets. Its planar structure allows for effective stacking interactions with aromatic residues in proteins, while the nitrogen atom can act as a hydrogen bond acceptor. Substitutions on the quinoline core, such as the methoxy and amino groups of this compound, provide vectors for fine-tuning the physicochemical properties and biological activity of the resulting molecules. These modifications can enhance target binding affinity, improve pharmacokinetic profiles, and modulate selectivity.

While direct synthetic applications starting from this compound are not extensively documented in readily available literature, its close and synthetically accessible analog, 4-chloro-7-methoxyquinoline, serves as a highly versatile intermediate for the synthesis of a diverse range of bioactive compounds. The protocols and data presented herein focus on the derivatization of this key intermediate, which can be conceptually linked to the synthetic potential of this compound.

Key Applications in Medicinal Chemistry

Derivatives of the 4-methoxyquinoline scaffold have demonstrated significant potential in the development of targeted therapies, primarily as kinase inhibitors.

Inhibition of Receptor Tyrosine Kinases (RTKs)

c-Met Kinase Inhibitors: The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and metastasis of various cancers.[1] The 6,7-dimethoxy-4-anilinoquinoline scaffold has emerged as a potent pharmacophore for the inhibition of c-Met kinase.[1][2][3]

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The epidermal growth factor receptor is another critical target in oncology, with its aberrant signaling driving the growth of numerous solid tumors.[4][5][6] 4-Anilinoquinoline and 4-anilinoquinazoline derivatives have been extensively investigated as EGFR inhibitors, with several compounds demonstrating potent antiproliferative activity against cancer cell lines.[4][5][6][7]

Quantitative Data Presentation

The following tables summarize the in vitro biological activity of representative compounds derived from the 4-methoxyquinoline scaffold.

Table 1: In Vitro c-Met Kinase Inhibitory Activity and Antiproliferative Activity of 6,7-Dimethoxy-4-anilinoquinoline Derivatives [1][2][3]

Compound IDc-Met IC₅₀ (µM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)MKN-45 IC₅₀ (µM)
12f ->10>101.58 ± 0.12
12g 0.045 ± 0.0052.34 ± 0.153.87 ± 0.210.76 ± 0.08
12i 0.038 ± 0.0061.89 ± 0.113.12 ± 0.180.55 ± 0.06
12n 0.030 ± 0.0081.55 ± 0.092.56 ± 0.140.41 ± 0.04
12r 0.052 ± 0.0072.87 ± 0.174.11 ± 0.250.98 ± 0.10
Cabozantinib 0.005 ± 0.0010.08 ± 0.010.54 ± 0.040.03 ± 0.005

Table 2: Antiproliferative Activity of 4-Anilinoquinoline Derivatives as EGFR Inhibitors [5]

Compound IDA549 IC₅₀ (µM)HT-29 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
7a 3.152.113.98
7c 2.891.953.12
7d 2.561.882.99
7f 2.411.782.87
7i 2.251.722.81
7o 3.012.053.54
7p 2.951.993.23
7q 2.761.913.05
Gefitinib 0.050.120.08
Erlotinib 0.040.100.06
Sorafenib 3.542.874.12

Experimental Protocols

Synthesis of the Key Intermediate: 4-Chloro-7-methoxyquinoline

The versatile building block, 4-chloro-7-methoxyquinoline, can be synthesized from 7-methoxy-4-quinolinol.

Protocol:

  • To a suspension of 7-methoxy-4-quinolinol (1 equivalent) in phosphorus oxychloride (10-20 equivalents), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4-chloro-7-methoxyquinoline.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

General Protocol for the Synthesis of 4-Anilino-6,7-dimethoxyquinolines (c-Met Inhibitors)

This protocol describes the nucleophilic aromatic substitution reaction between 4-chloro-6,7-dimethoxyquinoline and various substituted anilines.[1]

Protocol:

  • In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and the desired substituted aniline (1.1-1.5 equivalents) in a suitable solvent such as isopropanol or ethanol.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, to the mixture.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with the reaction solvent and then with a non-polar solvent like diethyl ether or hexane, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel, typically using a gradient of dichloromethane and methanol as the eluent, to afford the pure 4-anilino-6,7-dimethoxyquinoline derivative.[1]

General Protocol for the Synthesis of 6-Arylureido-4-anilinoquinazoline Derivatives (EGFR Inhibitors)

This multi-step synthesis involves the initial formation of a 4-anilinoquinazoline scaffold followed by the introduction of a ureido moiety.[5]

Protocol:

  • Synthesis of N⁴-(3-Bromophenyl)quinazoline-4,6-diamine:

    • A mixture of the appropriate 6-nitro-4-(3-bromoanilino)quinazoline (1 equivalent) and stannous chloride (4 equivalents) in ethyl acetate is refluxed for 1 hour.[5]

    • After cooling, the solid is filtered, and the aqueous layer is neutralized with saturated sodium carbonate solution. The product is extracted with an organic solvent and purified.[5]

  • Synthesis of 6-Arylureido-4-anilinoquinazoline Derivatives:

    • To a solution of the N⁴-(3-Bromophenyl)quinazoline-4,6-diamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF), add the desired aryl isocyanate (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the final ureido derivative.

Visualizations

Signaling Pathways

HGF_cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Metastasis Metastasis ERK->Metastasis Inhibitor 6,7-Dimethoxy-4- anilinoquinoline (c-Met Inhibitor) Inhibitor->cMet Inhibits

Caption: HGF/c-Met Signaling Pathway and Point of Inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT Cell_Growth Cell Growth & Proliferation AKT->Cell_Growth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Growth Inhibitor 4-Anilinoquinoline (EGFR Inhibitor) Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Workflows

Synthesis_Workflow Start 7-Methoxy-4-quinolinol Step1 Chlorination (POCl3, DMF cat.) Start->Step1 Intermediate 4-Chloro-7-methoxyquinoline Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (Isopropanol, H+ cat.) Intermediate->Step2 Aniline Substituted Aniline Aniline->Step2 Product 4-Anilino-7-methoxyquinoline Derivative Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: General Synthetic Workflow for 4-Anilinoquinolines.

Bioactivity_Workflow Compound Synthesized Compound Enzyme_Assay Kinase Inhibition Assay (e.g., c-Met, EGFR) Compound->Enzyme_Assay Cell_Assay Antiproliferative Assay (e.g., MTT on Cancer Cells) Compound->Cell_Assay IC50_Enzyme Determine IC₅₀ (Enzyme) Enzyme_Assay->IC50_Enzyme SAR Structure-Activity Relationship (SAR) Analysis IC50_Enzyme->SAR IC50_Cell Determine IC₅₀ (Cells) Cell_Assay->IC50_Cell IC50_Cell->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for Biological Evaluation of Synthesized Compounds.

References

Application Notes and Protocols for High-Throughput Screening of 4-Methoxyquinolin-7-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyquinolin-7-amine is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including roles as kinase inhibitors. Several quinoline-based compounds have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

These application notes provide a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize the inhibitory potential of this compound and its analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. The protocol is based on the robust and sensitive ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Target Profile: VEGFR2 Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] Upon binding its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[2] Inhibition of VEGFR2 is a clinically validated strategy for cancer therapy, as it can starve tumors of the blood supply necessary for their growth and metastasis.[3][4]

Signaling Pathway Diagram

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Src Src P_VEGFR2->Src MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Src->MAPK Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival MAPK->Proliferation MAPK->Migration MAPK->Survival Inhibitor This compound Inhibitor->P_VEGFR2 Inhibits

Caption: VEGFR2 Signaling Pathway and Point of Inhibition.

High-Throughput Screening Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format suitable for HTS.

Materials and Reagents:

  • Recombinant human VEGFR2 kinase (BPS Bioscience, Cat. No. 40217 or similar)

  • Poly(Glu, Tyr) 4:1 peptide substrate (Cisbio, Cat. No. 62PETYDAA or similar)

  • ATP (10 mM solution)

  • Kinase Assay Buffer (5X): 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 5 mM EGTA, 5 mM DTT

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • This compound (test compound)

  • Sorafenib (positive control inhibitor)

  • DMSO (assay-grade)

  • 384-well white, flat-bottom plates (Corning, Cat. No. 3570 or similar)

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader capable of measuring luminescence

Experimental Workflow Diagram:

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection p1 Dispense 2.5 µL of Compound/ Control in DMSO to 384-well plate p2 Add 5 µL of VEGFR2 Kinase (2X concentration) p1->p2 r1 Add 2.5 µL of Substrate/ATP Mix (4X concentration) p2->r1 r2 Incubate for 60 min at 30°C r1->r2 d1 Add 10 µL of ADP-Glo™ Reagent r2->d1 d2 Incubate for 40 min at RT d1->d2 d3 Add 20 µL of Kinase Detection Reagent d2->d3 d4 Incubate for 30 min at RT d3->d4 d5 Read Luminescence d4->d5

Caption: High-Throughput Screening Experimental Workflow.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and Sorafenib in DMSO.

    • Using an automated liquid handler or multichannel pipette, dispense 50 nL of each compound dilution into the appropriate wells of a 384-well plate.

    • For positive controls (no inhibition), dispense 50 nL of DMSO.

    • For negative controls (background), dispense 50 nL of DMSO.

  • Kinase Reaction:

    • Prepare a 2X kinase solution by diluting VEGFR2 in 1X Kinase Assay Buffer. The final concentration should be determined empirically, but a starting point of 2-5 ng/µL is recommended.

    • Add 5 µL of the 2X kinase solution to all wells except the negative controls. To the negative control wells, add 5 µL of 1X Kinase Assay Buffer.

    • Prepare a 4X Substrate/ATP solution in 1X Kinase Assay Buffer containing 40 µM ATP and 2 µg/µL Poly(Glu, Tyr) substrate.

    • Initiate the kinase reaction by adding 5 µL of the 4X Substrate/ATP solution to all wells. The final reaction volume will be 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes in the dark.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Presentation and Analysis

The inhibitory activity of this compound is determined by calculating the percent inhibition relative to the control wells. The half-maximal inhibitory concentration (IC₅₀) is then determined by fitting the dose-response data to a four-parameter logistic equation. The quality of the assay is assessed by calculating the Z'-factor.

CompoundTarget KinaseIC₅₀ (nM)Z'-FactorAssay Format
This compoundVEGFR21500.82ADP-Glo™
Sorafenib (Control)VEGFR282[3]0.85ADP-Glo™

Z'-Factor Calculation:

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and μ_pos are the standard deviation and mean of the positive control (no inhibition).

  • σ_neg and σ_neg are the standard deviation and mean of the negative control (background).

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Conclusion

The presented application note details a robust and reliable high-throughput screening assay for the evaluation of this compound as a potential VEGFR2 kinase inhibitor. The ADP-Glo™ kinase assay provides a sensitive and reproducible platform for identifying and characterizing kinase inhibitors from large compound libraries. The hypothetical data presented suggests that this compound is a potent inhibitor of VEGFR2, warranting further investigation in secondary assays and lead optimization studies. This protocol can be adapted for screening other quinoline derivatives or for targeting other kinases of interest.

References

Application Note: High-Throughput Screening for Cytotoxicity Using 4-Methoxyquinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a novel cell-based assay for the determination of cytotoxicity using the fluorescent compound 4-Methoxyquinolin-7-amine. This assay offers a sensitive and reproducible method for screening compound libraries for potential cytotoxic effects in a high-throughput format. The protocol herein provides a detailed workflow for utilizing this compound with human cancer cell lines, including data analysis and interpretation.

Introduction

The assessment of cytotoxicity is a critical step in the drug discovery process. Traditional methods for measuring cell viability, such as trypan blue exclusion, can be laborious and are not well-suited for high-throughput screening (HTS). Fluorescent probes that exhibit changes in their spectral properties in response to cellular health provide a more amenable approach for HTS. This compound is a quinoline derivative with intrinsic fluorescent properties. While the precise mechanism of its fluorescence change in response to cytotoxicity is under investigation, it is hypothesized that changes in the cellular microenvironment or membrane integrity upon cell death lead to a measurable alteration in its fluorescence intensity. This application note details a validated protocol for a cytotoxicity assay using this compound.

Materials and Methods

Reagents:

  • This compound (prepared as a 10 mM stock solution in DMSO)

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Positive control for cytotoxicity (e.g., Staurosporine or Doxorubicin)

  • 384-well black, clear-bottom assay plates

Equipment:

  • Fluorescence plate reader with excitation and emission filters appropriate for this compound (e.g., Ex: 350 nm, Em: 450 nm - hypothetical values based on similar structures)

  • Automated liquid handler (optional, for HTS)

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

Experimental Workflow

The overall workflow for the cytotoxicity assay is depicted below.

experimental_workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout cluster_analysis Data Analysis cell_culture 1. Culture and harvest cells cell_seeding 2. Seed cells into 384-well plates cell_culture->cell_seeding incubation1 3. Incubate overnight cell_seeding->incubation1 compound_prep 4. Prepare compound dilutions add_compounds 5. Add compounds to assay plates incubation1->add_compounds compound_prep->add_compounds incubation2 6. Incubate for 24-72 hours add_compounds->incubation2 add_probe 7. Add this compound incubation2->add_probe incubation3 8. Incubate for 30 minutes add_probe->incubation3 read_plate 9. Measure fluorescence incubation3->read_plate data_norm 10. Normalize data read_plate->data_norm curve_fit 11. Generate dose-response curves data_norm->curve_fit calc_ic50 12. Calculate IC50 values curve_fit->calc_ic50 apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand receptor Death Receptor ligand->receptor caspase8 Caspase-8 receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 stress Cellular Stress bax_bak Bax/Bak stress->bax_bak cytochrome_c Cytochrome c bax_bak->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Application Notes and Protocols for Testing 4-Aminoquinoline Derivative Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "4-Methoxyquinolin-7-amine" did not yield specific in vivo efficacy studies or established animal models for this particular compound. The following application notes and protocols are based on a closely related and well-studied 4-amino-quinazoline derivative, WHI-P154 , which has demonstrated efficacy in a preclinical cancer model. These protocols can serve as a template and be adapted for novel compounds with similar chemical scaffolds.

Introduction to WHI-P154

WHI-P154, chemically known as 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, is a novel quinazoline derivative that has shown significant cytotoxic activity against human glioblastoma cell lines.[1] Its mechanism of action involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival. Due to its promising in vitro activity, WHI-P154 has been evaluated in vivo using xenograft models. To enhance its specificity and efficacy, it has also been conjugated with epidermal growth factor (EGF) to target cells overexpressing the EGF receptor (EGFR).[1]

Mechanism of Action: Targeting Cancer Cell Proliferation

While the precise signaling pathway of WHI-P154 is not fully elucidated in the provided search results, its conjugation with EGF suggests a strategy to target the EGFR pathway, which is commonly dysregulated in many cancers, including glioblastoma. The EGF-P154 conjugate is designed to bind to and be internalized by EGFR-expressing cancer cells, leading to the intracellular release of the cytotoxic agent.[1]

EGFR_pathway cluster_membrane Cell Membrane cluster_cell Cancer Cell EGF_P154 EGF-P154 Conjugate EGFR EGF Receptor (EGFR) EGF_P154->EGFR Binding Endocytosis Receptor-Mediated Endocytosis EGFR->Endocytosis Intracellular_Release Intracellular Release of WHI-P154 Endocytosis->Intracellular_Release Apoptosis Apoptotic Cell Death Intracellular_Release->Apoptosis

Targeting EGFR with EGF-P154 Conjugate.

Animal Models for Efficacy Testing

The most relevant animal model for testing the in vivo efficacy of compounds like WHI-P154 against glioblastoma is the severe combined immunodeficient (SCID) mouse xenograft model.[1] This model allows for the transplantation of human tumor cells into mice that lack a functional immune system, preventing the rejection of the foreign cells and enabling the study of tumor growth and response to treatment.

Quantitative Data Summary

The following table summarizes the in vivo efficacy data for the EGF-P154 conjugate in a SCID mouse glioblastoma xenograft model.[1]

Treatment GroupDose and ScheduleMedian Tumor-Free Survival (Days)Tumor-Free Survival at Day 58Average Tumor Size at Day 58 (mm³)
ControlNot specified190%> 500
EGF-P1541 mg/kg/day for 10 days4040%< 50 (in 60% of mice)

Experimental Protocols

Glioblastoma Xenograft Mouse Model

This protocol describes the establishment of a human glioblastoma xenograft in SCID mice to evaluate the in vivo efficacy of a test compound.

Materials:

  • Human glioblastoma cell lines (e.g., U373, U87)

  • Severe Combined Immunodeficient (SCID) mice

  • Cell culture medium (e.g., DMEM) and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture human glioblastoma cells in appropriate media until they reach the desired confluence.

  • Cell Preparation: Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each SCID mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach the desired size, randomize the mice into control and treatment groups.

Xenograft_Workflow Cell_Culture 1. Culture Glioblastoma Cells Cell_Prep 2. Prepare Cell Suspension Cell_Culture->Cell_Prep Implantation 3. Subcutaneous Injection into SCID Mice Cell_Prep->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize into Treatment Groups Tumor_Growth->Randomization

Workflow for Xenograft Model Development.
In Vivo Efficacy Study Protocol

This protocol outlines the administration of the test compound and the monitoring of its effects on tumor growth and animal survival.

Materials:

  • Tumor-bearing SCID mice

  • Test compound (e.g., EGF-P154 conjugate)

  • Vehicle control solution

  • Dosing syringes and needles

  • Animal balance

Procedure:

  • Compound Preparation: Prepare the test compound and vehicle control solutions at the desired concentrations.

  • Dosing: Administer the test compound or vehicle control to the respective groups of mice according to the predetermined dose and schedule (e.g., 1 mg/kg/day for 10 consecutive days via intraperitoneal injection).[1]

  • Tumor Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.

  • Monitoring Animal Health: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.

  • Endpoint Analysis: The study can be concluded when tumors in the control group reach a predetermined maximum size, or after a specified period. Efficacy is evaluated based on tumor growth inhibition and improvement in tumor-free survival.[1]

Conclusion

While direct experimental data for this compound is not publicly available, the protocols and data presented for the structurally related quinazoline derivative, WHI-P154, provide a robust framework for designing and conducting preclinical efficacy studies. The use of a SCID mouse xenograft model is a well-established method for evaluating the anti-tumor activity of novel compounds in vivo. Researchers developing new quinoline or quinazoline-based therapeutic agents can adapt these methodologies to assess the efficacy of their lead candidates.

References

LC-MS/MS method for quantification of 4-Methoxyquinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of 4-Methoxyquinolin-7-amine using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of this compound in biological matrices, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be sensitive, specific, and robust, making it suitable for pharmacokinetic studies and other applications in drug development. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. While this document provides a comprehensive starting point, method validation in accordance with regulatory guidelines is essential before application to clinical or regulated studies.[1][2][3]

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[4][5] this compound, a member of this family, may be investigated as a potential therapeutic agent or a metabolite of a drug candidate. Accurate and reliable quantification of this analyte in biological fluids is crucial for understanding its pharmacokinetic and pharmacodynamic profile. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies.[6] This application note describes a proposed LC-MS/MS method for the determination of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of a structural isomer, 7-Methoxyquinolin-4-amine, is provided below as an estimate. The actual properties of this compound should be experimentally determined.

PropertyValue (for 7-Methoxyquinolin-4-amine)Reference
Molecular FormulaC10H10N2O[7]
Molecular Weight174.20 g/mol [7]

Experimental Protocol

This protocol is a recommended starting point and should be optimized and validated for the specific application.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A stable isotope-labeled analog of this compound is highly recommended. If unavailable, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used (e.g., another methoxyquinoline derivative).

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting small molecules from plasma.

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow start Start: Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (150 µL) vortex Vortex Mix (1 min) centrifuge Centrifuge (10,000 x g, 10 min) supernatant Transfer Supernatant end Inject into LC-MS/MS

Caption: Workflow for sample preparation by protein precipitation.

Liquid Chromatography Conditions

The following conditions are a starting point and should be optimized for best peak shape and separation.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution See table below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry Conditions

The following parameters should be optimized by infusing a standard solution of this compound.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Precursor Ion (Q1) To be determined experimentally (Expected: [M+H]+ = 175.1)
Product Ion (Q3) To be determined experimentally
Declustering Potential (DP) To be determined experimentally
Collision Energy (CE) To be determined experimentally

G cluster_lcms LC-MS/MS Analysis Workflow sample_injection Sample Injection lc_separation Chromatographic Separation (C18 Column) esi_ionization Electrospray Ionization (Positive Mode) q1_selection Q1: Precursor Ion Selection cid Collision-Induced Dissociation (CID) q3_selection Q3: Product Ion Selection detection Detector data_analysis Data Analysis and Quantification

Caption: Logical workflow of the LC-MS/MS analysis.

Method Validation Parameters

A full method validation should be conducted according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[3] Key parameters to evaluate include:

  • Selectivity and Specificity: Assess potential interference from endogenous matrix components.

  • Linearity and Range: A calibration curve should be prepared over the expected concentration range. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[8]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.[9]

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compounde.g., 1 - 1000y = mx + c> 0.99

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low e.g., 3< 15%85-115%< 15%85-115%
Medium e.g., 50< 15%85-115%< 15%85-115%
High e.g., 800< 15%85-115%< 15%85-115%

Table 3: Recovery and Matrix Effect

QC LevelMean Recovery (%)Mean Matrix Effect (%)
Low To be determinedTo be determined
Medium To be determinedTo be determined
High To be determinedTo be determined

Conclusion

This application note provides a comprehensive framework for the development and implementation of an LC-MS/MS method for the quantification of this compound in biological matrices. The proposed protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, serves as a robust starting point for researchers. It is imperative that this method is fully validated according to established regulatory guidelines to ensure the generation of reliable and reproducible data for pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for Crystallization of 4-Methoxyquinolin-7-amine and its Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on the crystallization of 4-Methoxyquinolin-7-amine and its potential complexes. The information is intended to serve as a starting point for developing robust crystallization processes for this compound, which may be of interest in pharmaceutical and materials science research.

Introduction to Crystallization of this compound

This compound is a quinoline derivative with potential applications in medicinal chemistry and materials science. Crystalline form is a critical attribute for active pharmaceutical ingredients (APIs) as it influences key properties such as stability, solubility, and bioavailability. This document outlines general techniques and specific protocols that can be adapted for the crystallization of this compound and its complexes.

General Principles of Crystallization

Crystallization is a purification technique used to isolate a solid compound from a solution. The process relies on the principle that most solids are more soluble in a hot solvent than in a cold one. By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize, leaving impurities behind in the solution (mother liquor).[1][2][3]

Key factors influencing crystallization include:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]

  • Supersaturation: The solution must be supersaturated for crystals to form. This is typically achieved by cooling, solvent evaporation, or by adding an anti-solvent.

  • Nucleation: The initial formation of a small crystal seed. This can be spontaneous or induced.

  • Crystal Growth: The subsequent growth of the crystal lattice from the nucleus.

Experimental Protocols

Protocol for Single-Solvent Recrystallization of this compound

This protocol describes a general method for purifying this compound by recrystallization from a single solvent.

Materials:

  • This compound (crude)

  • High-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with oil bath or steam bath)

  • Filter paper

  • Buchner funnel and vacuum flask

  • Glass stirring rod

Procedure:

  • Solvent Screening:

    • Place a small amount (10-20 mg) of this compound in separate test tubes.

    • Add a few drops of different solvents to each tube at room temperature to assess solubility. A good solvent will not dissolve the compound at room temperature.

    • Gently heat the test tubes with insoluble samples. A suitable solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent to just dissolve the solid.[2] Swirl the flask to aid dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow down the cooling rate.[1]

    • If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.

    • Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol for Co-crystallization with Organic Acids

Co-crystals are multi-component crystals where the components are held together by non-covalent interactions. Aminoquinolines can form co-crystals with carboxylic acids.[4] This can alter the physicochemical properties of the parent compound.

Materials:

  • This compound

  • Co-former (e.g., benzoic acid, succinic acid, fumaric acid)

  • Solvent (e.g., ethanol, methanol, acetonitrile)

Procedure:

  • Stoichiometric Mixture: Prepare a solution with stoichiometric amounts of this compound and the chosen organic acid co-former in a suitable solvent.

  • Dissolution: Gently heat the mixture while stirring until all solids are dissolved.

  • Crystallization:

    • Slow Evaporation: Leave the solution in a loosely covered vial at room temperature to allow the solvent to evaporate slowly.

    • Slow Cooling: If the compounds are sufficiently soluble at high temperatures, the solution can be cooled slowly as described in Protocol 3.1.

  • Isolation and Characterization: Collect the resulting crystals and characterize them using techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm co-crystal formation.

Protocol for the Synthesis and Crystallization of Metal Complexes

Quinoline derivatives can form complexes with various metal ions.

Materials:

  • This compound

  • Metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • Ligand Solution: Dissolve this compound in a suitable solvent (e.g., methanol).

  • Metal Salt Solution: In a separate flask, dissolve the metal salt in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied to obtain different complexes.

  • Reflux: The reaction mixture may be refluxed for a few hours to ensure complete complex formation.[5]

  • Crystallization:

    • Allow the reaction mixture to cool to room temperature.

    • Crystals may form upon standing or by slow evaporation of the solvent.

  • Isolation: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry.[5]

Data Presentation

Table 1: Suggested Solvents for Crystallization of this compound

SolventPolarityBoiling Point (°C)Rationale for Use
EthanolPolar78Generally good solubility for aminoquinolines at elevated temperatures.[6]
MethanolPolar65Similar to ethanol, can be effective for polar compounds.
AcetonitrilePolar aprotic82May offer different solubility profile compared to alcohols.
Ethyl AcetateModerately polar77A less polar option that can be effective for purification.
TolueneNon-polar111Useful for less polar compounds or as an anti-solvent.
Dimethyl sulfoxide (DMSO)Polar aprotic189High boiling point, can dissolve a wide range of compounds.[6]

Table 2: Potential Co-formers for Co-crystallization

Co-former ClassExamplesPotential Interaction
Carboxylic AcidsBenzoic acid, Fumaric acid, Succinic acidHydrogen bonding between the quinoline nitrogen/amine and the carboxylic acid group.[4]
Amino AcidsProline, GlycineCan act as co-formers through hydrogen bonding and zwitterionic interactions.[7][8][]

Table 3: Potential Metal Ions for Complexation

Metal IonExample SaltPotential Coordination Sites
Cobalt(II)CoCl₂Quinoline nitrogen, amino group
Nickel(II)NiCl₂Quinoline nitrogen, amino group
Copper(II)CuCl₂Quinoline nitrogen, amino group
Zinc(II)ZnCl₂Quinoline nitrogen, amino group

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation A Crude this compound B Select Appropriate Solvent A->B C Dissolve in Minimum Amount of Hot Solvent B->C D Hot Filtration (if needed) C->D Insoluble impurities present E Slow Cooling to Room Temperature C->E No insoluble impurities D->E F Induce Crystallization (if needed) E->F No crystals form G Cool in Ice Bath E->G Crystals form F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Crystalline Product J->K

Caption: General workflow for the recrystallization of this compound.

CoCrystallization_Workflow cluster_input Inputs cluster_process Process cluster_output Output A This compound D Prepare Stoichiometric Mixture A->D B Co-former (e.g., Organic Acid) B->D C Solvent E Dissolve with Heating C->E D->E F Crystallize (Slow Evaporation/Cooling) E->F G Isolate Crystals F->G H Co-crystalline Product G->H

Caption: Workflow for co-crystallization of this compound.

MetalComplex_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_crystallization_isolation Crystallization & Isolation A This compound (Ligand) D Dissolve Ligand and Metal Salt Separately A->D B Metal Salt B->D C Solvent (e.g., Methanol) C->D E Mix Solutions D->E F Reflux (optional) E->F G Cool to Room Temperature / Slow Evaporation F->G H Filter and Dry Crystals G->H I Metal-Complex Crystals H->I

Caption: Workflow for synthesis and crystallization of metal complexes.

References

Application Notes and Protocols for Fluorescent Labeling of 4-Methoxyquinolin-7-amine for Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyquinolin-7-amine is a heterocyclic amine that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds. Fluorescent labeling of this compound enables researchers to visualize its localization, trafficking, and potential target interactions within cellular systems. This powerful technique provides critical insights into the compound's mechanism of action, cellular uptake, and distribution, which are essential for drug development and optimization.

This document provides detailed protocols for the fluorescent labeling of this compound using amine-reactive dyes, purification of the resulting conjugate, and its application in cellular imaging.

Principle of Labeling

The primary amine group on this compound provides a reactive handle for covalent conjugation to a variety of fluorescent dyes. The most common and efficient method for labeling primary amines is through the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes. The NHS ester reacts with the primary amine under mild basic conditions to form a stable amide bond, covalently linking the fluorophore to the quinoline derivative.

Materials and Reagents

  • This compound

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Live-cell imaging solution

  • Cells for imaging (e.g., HeLa, MCF-7)

  • High-performance liquid chromatography (HPLC) system with a C18 column and a fluorescence detector

  • Spectrophotometer

  • Confocal microscope

Data Presentation

Table 1: Recommended Fluorescent Dyes for Labeling this compound
FluorophoreReactive GroupExcitation (nm)Emission (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldKey Features
Alexa Fluor 488NHS Ester49451773,0000.92Bright, photostable, and pH-insensitive.[1][2]
Fluorescein (FITC)Isothiocyanate49452075,000>0.50Cost-effective, but pH-sensitive and prone to photobleaching.
Cyanine3 (Cy3)NHS Ester554568150,0000.15Bright and photostable, suitable for multiplexing.
Cyanine5 (Cy5)NHS Ester649670250,0000.20Far-red emission minimizes cellular autofluorescence.[3]
BODIPY-FLNHS Ester50551580,000>0.90Bright, photostable, and relatively insensitive to environmental polarity.[3]
Janelia Fluor 646bNHS Ester662678N/AN/ASpontaneously blinking dye suitable for super-resolution microscopy.[4]

Note: Photophysical properties can vary slightly depending on the conjugation and local environment.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with an NHS-Ester Dye

This protocol describes the covalent attachment of an amine-reactive fluorescent dye to this compound.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in anhydrous DMF or DMSO.

  • Amine-Reactive Dye (NHS Ester): Prepare a 10 mM stock solution in anhydrous DMF or DMSO immediately before use. Protect from light.

2. Labeling Reaction:

  • In a microcentrifuge tube, combine 1 µL of 10 mM this compound stock solution with 89 µL of 0.1 M sodium bicarbonate buffer (pH 8.3).

  • Add 10 µL of the 10 mM amine-reactive dye stock solution to the reaction mixture. This corresponds to a 10-fold molar excess of the dye. The optimal molar ratio may need to be determined empirically.

  • Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light.

3. Quenching the Reaction (Optional):

  • To quench any unreacted NHS-ester dye, add a final concentration of 50-100 mM Tris-HCl or glycine (pH 7.4) and incubate for 15-30 minutes at room temperature.

Protocol 2: Purification of the Fluorescently Labeled Conjugate by HPLC

Purification is essential to remove unreacted dye and this compound, which can interfere with imaging experiments.

1. HPLC System and Column:

  • Use a reverse-phase HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • The system should have a UV-Vis or photodiode array (PDA) detector and a fluorescence detector.

2. Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

3. HPLC Gradient:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the reaction mixture onto the column.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at the absorbance maximum of the dye and the absorbance of this compound (if known), as well as with the fluorescence detector set to the excitation and emission wavelengths of the chosen dye.

  • Collect the fractions corresponding to the fluorescently labeled product peak. The labeled product will typically elute later than the unlabeled this compound due to the increased hydrophobicity of the dye.

4. Post-Purification Processing:

  • Evaporate the solvent from the collected fractions using a centrifugal evaporator or by lyophilization.

  • Reconstitute the purified, labeled compound in a suitable solvent (e.g., DMSO) for storage at -20°C, protected from light.

Protocol 3: Characterization and Quantification

1. Determining the Concentration of the Labeled Compound:

  • Measure the absorbance of the purified conjugate at the absorbance maximum (λmax) of the fluorescent dye using a spectrophotometer.

  • Calculate the concentration using the Beer-Lambert law: Concentration (M) = A / (ε × l)

    • A: Absorbance at λmax

    • ε: Molar extinction coefficient of the dye at λmax (cm⁻¹M⁻¹) (refer to Table 1)

    • l: Path length of the cuvette (typically 1 cm)

Protocol 4: Live-Cell Imaging

This protocol provides a general guideline for imaging the intracellular distribution of the fluorescently labeled this compound.

1. Cell Preparation:

  • Plate cells on a suitable imaging dish or chamber slide (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

  • On the day of the experiment, replace the culture medium with fresh, pre-warmed medium or a live-cell imaging solution.

2. Cell Staining:

  • Prepare a working solution of the fluorescently labeled this compound in the imaging medium. The final concentration typically ranges from 1 to 10 µM, but should be optimized for your specific compound and cell type to achieve good signal-to-noise with minimal cytotoxicity.[5]

  • Remove the medium from the cells and add the staining solution.

  • Incubate the cells for 30 minutes to 4 hours at 37°C in a CO₂ incubator.[5] The optimal incubation time will depend on the rate of cellular uptake.

3. Imaging:

  • After incubation, gently wash the cells two to three times with pre-warmed imaging medium or PBS to remove any unbound fluorescent conjugate.

  • Add fresh imaging medium to the cells.

  • Image the cells using a confocal microscope equipped with the appropriate laser lines and emission filters for the chosen fluorophore (see Table 2 for examples).

  • Minimize phototoxicity by using the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[6]

Table 2: Example Confocal Microscopy Settings
FluorophoreExcitation Laser (nm)Emission Filter (nm)
Alexa Fluor 488488500 - 550
Fluorescein (FITC)488500 - 550
Cyanine3 (Cy3)561570 - 620
Cyanine5 (Cy5)633 or 640660 - 710
BODIPY-FL488500 - 540

Visualizations

Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_imaging Cellular Imaging Quinoline This compound Stock Solution Mix Combine Quinoline, Dye, and Bicarbonate Buffer (pH 8.3) Quinoline->Mix Dye NHS-Ester Dye Stock Solution Dye->Mix Incubate Incubate at RT (1-2 hours) Mix->Incubate HPLC Reverse-Phase HPLC Incubate->HPLC Analyze Quantify using Spectrophotometry HPLC->Analyze Stain Incubate with Live Cells Analyze->Stain Image Wash and Image with Confocal Microscopy Stain->Image

Caption: Experimental workflow for fluorescent labeling and imaging.

Signaling_Pathway cluster_conjugation Conjugation Chemistry Quinoline This compound (Primary Amine) Reaction Amide Bond Formation (pH 8.3-8.5) Quinoline->Reaction NHS_Dye Fluorescent Dye (NHS Ester) NHS_Dye->Reaction Product Fluorescently Labeled Quinoline Conjugate Reaction->Product NHS_byproduct N-Hydroxysuccinimide (Byproduct) Reaction->NHS_byproduct

Caption: NHS-ester conjugation reaction schematic.

References

Application of 4-Methoxyquinolin-7-amine in Kinase Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methoxyquinolin-7-amine serves as a pivotal scaffold in the design and synthesis of a diverse range of kinase inhibitors. While the molecule itself may not be a potent inhibitor, its structural framework, particularly the quinoline core with a methoxy group at the 4-position and an amino group at the 7-position, provides a versatile platform for developing highly selective and potent inhibitors of various protein kinases. This document provides detailed application notes on the utility of this compound derivatives in targeting key kinases implicated in cancer and other diseases, along with comprehensive experimental protocols for their synthesis and biological evaluation.

The 4-anilino-7-methoxyquinoline core, a direct derivative of this compound, has been extensively explored for its inhibitory activity against several important oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase.

Key Target Kinases and Biological Activity of Derivatives

Derivatives of this compound have demonstrated significant inhibitory potential against a panel of cancer-relevant kinases. The following tables summarize the quantitative data for representative 4-anilino-7-methoxyquinoline and related derivatives.

Table 1: Inhibitory Activity of 4-Anilino-7-methoxyquinoline Derivatives against EGFR

Compound IDStructureTarget KinaseIC50 (µM)Reference
1a 4-(3'-Chlorophenylamino)-7-fluoroquinolineHeLa Cells-[1]
1f 4-(3'-Chloro-4'-fluoroanilino)-7-fluoroquinolineHeLa Cells10.18[1]
1f 4-(3'-Chloro-4'-fluoroanilino)-7-fluoroquinolineBGC823 Cells8.32[1]
2i 4-(3'-Chloro-4'-fluoroanilino)-8-methoxyquinolineHeLa Cells7.15[1]
2i 4-(3'-Chloro-4'-fluoroanilino)-8-methoxyquinolineBGC823 Cells4.65[1]
Gefitinib (Control) BGC823 Cells11.23[1]

Table 2: Inhibitory Activity of Quinoline Derivatives against VEGFR-2

Compound IDStructureTarget KinaseIC50 (nM)Reference
Compound 53b N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)ureaVEGFR-25.4[2]
Compound 53c N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)ureaVEGFR-25.6[2]
Compound 53e N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-((4-propylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)ureaVEGFR-27[2]
Sorafenib (Control) VEGFR-290[2]

Table 3: Inhibitory Activity of 4-Anilinoquinoline Derivatives against c-Met and Src Kinase

Compound IDStructureTarget KinaseIC50 (µM)Reference
Compound 12n N-(2-(4-(dimethylamino)phenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-aminec-Met0.030 ± 0.008[3]
Cabozantinib (Control) c-Met0.004 ± 0.001[3]
SKI-606 (Bosutinib) 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrileSrc-[4]

Experimental Protocols

Synthesis of 4-Anilino-7-methoxyquinoline Derivatives

This protocol describes a general method for the synthesis of 4-anilino-7-methoxyquinoline derivatives starting from 4-chloro-7-methoxyquinoline, which can be prepared from precursors related to this compound.

Materials:

  • 4-chloro-7-methoxyquinoline

  • Substituted aniline

  • Isopropanol

  • Pyridine hydrochloride

  • Petroleum ether

  • Sodium bicarbonate (NaHCO3) solution

  • Ethanol

Procedure:

  • A mixture of 4-chloro-7-methoxyquinoline (1.0 eq), the desired substituted aniline (1.1-1.5 eq), and a catalytic amount of pyridine hydrochloride is prepared in isopropanol.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Petroleum ether is added to the mixture to precipitate the product.

  • The precipitate is collected by filtration and washed with a saturated solution of NaHCO3 and then with water to remove any remaining acid.

  • The crude product is recrystallized from ethanol to yield the pure 4-anilino-7-methoxyquinoline derivative.[1]

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 4-chloro-7-methoxyquinoline 4-chloro-7-methoxyquinoline Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 4-chloro-7-methoxyquinoline->Nucleophilic Aromatic Substitution Substituted Aniline Substituted Aniline Substituted Aniline->Nucleophilic Aromatic Substitution Precipitation & Recrystallization Precipitation & Recrystallization Nucleophilic Aromatic Substitution->Precipitation & Recrystallization 4-Anilino-7-methoxyquinoline Derivative 4-Anilino-7-methoxyquinoline Derivative Precipitation & Recrystallization->4-Anilino-7-methoxyquinoline Derivative

General workflow for the synthesis of 4-anilino-7-methoxyquinoline derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against target kinases like EGFR, VEGFR-2, and Src. Specific conditions such as enzyme and substrate concentrations may need optimization for each kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2, Src)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white, non-binding surface microtiter plate

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 50% DMSO.

  • Enzyme Pre-incubation: Add 5 µL of the recombinant kinase solution to each well of the 384-well plate. Add 0.5 µL of the serially diluted compounds or 50% DMSO (for control wells) to the respective wells. Incubate the plate for 30 minutes at room temperature (27°C).

  • Kinase Reaction Initiation: Prepare a master mix of ATP and the kinase-specific substrate in 1X kinase reaction buffer. Start the kinase reaction by adding 45 µL of this master mix to each well.

  • Signal Detection:

    • For endpoint assays, allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C. Stop the reaction and measure the signal according to the detection kit manufacturer's instructions (e.g., by measuring luminescence after adding ADP-Glo™ reagent).

    • For continuous-read assays, monitor the reaction progress in real-time using a plate reader at appropriate excitation and emission wavelengths (e.g., λex 360 nm / λem 485 nm for certain fluorescent substrates) at regular intervals for 30-120 minutes.[1]

  • Data Analysis: Determine the initial reaction velocity from the linear phase of the reaction progress curves. Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Diagram of In Vitro Kinase Assay Workflow:

G Prepare Compound Dilutions Prepare Compound Dilutions Pre-incubate Kinase and Compound Pre-incubate Kinase and Compound Prepare Compound Dilutions->Pre-incubate Kinase and Compound Initiate Kinase Reaction Initiate Kinase Reaction Pre-incubate Kinase and Compound->Initiate Kinase Reaction Signal Detection Signal Detection Initiate Kinase Reaction->Signal Detection Prepare ATP/Substrate Mix Prepare ATP/Substrate Mix Prepare ATP/Substrate Mix->Initiate Kinase Reaction Data Analysis (IC50) Data Analysis (IC50) Signal Detection->Data Analysis (IC50)

Workflow for a typical in vitro kinase inhibition assay.

Signaling Pathways

The following diagrams illustrate the signaling pathways of the key kinases targeted by this compound derivatives.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation IP3_DAG IP3/DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Proliferation STAT->Proliferation

Simplified EGFR signaling cascade leading to cell proliferation and survival.
VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK VEGFR2->Ras_Raf_MEK_ERK Activates PI3K_Akt PI3K/Akt VEGFR2->PI3K_Akt Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC PKC->Ras_Raf_MEK_ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, Permeability Ras_Raf_MEK_ERK->Endothelial_Cell PI3K_Akt->Endothelial_Cell Src_Pathway Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) Src Src Growth_Factor_Receptor->Src Activates Integrin Integrin Integrin->Src Activates FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Cell_Processes Cell Proliferation, Migration, Invasion, Survival FAK->Cell_Processes Ras_MAPK->Cell_Processes PI3K_Akt->Cell_Processes STAT3->Cell_Processes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxyquinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxyquinolin-7-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low overall yield can stem from inefficiencies in one or more steps of the synthetic sequence. A common route involves the nitration of 4-hydroxy-7-methoxyquinoline, followed by chlorination, and finally, reduction of the nitro group. Here are potential areas for optimization:

  • Incomplete Nitration: The initial nitration step is critical. Ensure anhydrous conditions and control the reaction temperature carefully, as side reactions can occur at elevated temperatures.

  • Poor Conversion during Chlorination: The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline intermediate can be challenging. The use of a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), and optimization of reaction time and temperature are crucial.[1] Incomplete reaction can lead to a mixture of starting material and product, complicating purification and lowering the yield of the subsequent step.

  • Inefficient Nitro Group Reduction: The final reduction step is often the culprit for low yields. Several reducing agents can be employed, and their efficiency can vary. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[2] The choice of solvent and reaction conditions for the reduction should be optimized. For instance, when using iron in acidic medium, the reaction progress should be closely monitored to ensure complete conversion.[3]

Q2: I am observing the formation of significant impurities during the synthesis. How can I identify and minimize them?

A2: Impurity formation is a common challenge. The nature of the impurities depends on the specific synthetic step.

  • Isomeric Impurities: During the nitration of a substituted quinoline, the formation of regioisomers is possible.[4] Careful control of reaction conditions and purification by column chromatography are essential to isolate the desired isomer. Using methanol for washing can help in removing some isomers.[4]

  • Over-alkylation/Side reactions with Amines: In amination reactions, if not carefully controlled, side reactions can occur, especially when using highly reactive amines.[5]

  • Incomplete Reactions: As mentioned in Q1, incomplete reactions will lead to the presence of starting materials in your product. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure the reaction goes to completion.

  • Purification Strategy: For basic compounds like amines, standard silica gel chromatography can sometimes lead to peak tailing and poor separation. Using an amine-functionalized silica column or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can significantly improve purification.[5][6]

Q3: The final reduction of the nitro group to the amine is sluggish and incomplete. What can I do to improve this step?

A3: The reduction of an aromatic nitro group can be influenced by several factors.

  • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst (e.g., Palladium on carbon) is fresh and active. The reaction should be conducted under an inert atmosphere with efficient stirring to ensure good contact between the substrate, catalyst, and hydrogen.

  • Choice of Reducing Agent and Conditions: For metal/acid reductions, the choice of metal and the concentration of the acid are important. The reaction may require heating to proceed at a reasonable rate. Response Surface Methodology (RSM) can be employed to investigate the combined effects of parameters like catalyst amount, reducing agent concentration, and reaction time to find the optimal conditions for the reduction.[7]

  • Solvent Selection: The solvent can play a significant role. For catalytic hydrogenation, solvents like ethanol, methanol, or ethyl acetate are commonly used. For metal/acid reductions, acidic aqueous solutions or alcohols are typical.

Q4: I am having difficulty with the purification of the final product, this compound. What is the recommended purification method?

A4: this compound is a basic compound, which can present challenges during purification by standard silica gel chromatography.

  • Column Chromatography: Flash column chromatography is a common method for purification. To mitigate issues like peak tailing and irreversible adsorption on silica gel, consider the following:

    • Amine-bonded Silica: Using a column packed with amine-functionalized silica can provide a more alkaline environment and better separation for basic amines.[6]

    • Modified Eluent: If using standard silica gel, adding a small percentage (0.1-1%) of a volatile amine base like triethylamine or ammonia to the mobile phase can help to "neutralize" the acidic silanol groups and improve peak shape.[5]

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis

Problem Potential Cause Recommended Solution
Low Overall Yield Incomplete nitration of 4-hydroxy-7-methoxyquinoline.Ensure anhydrous conditions; control temperature to avoid side reactions.
Poor conversion during the chlorination step.Optimize chlorinating agent (e.g., POCl₃), reaction time, and temperature.[1]
Inefficient reduction of the nitro group.Optimize reducing agent (e.g., H₂/Pd-C, Fe/HCl), solvent, and reaction conditions.[2][3]
Impurity Formation Formation of isomeric products during nitration.Control reaction conditions and purify using column chromatography. Consider a methanol wash to remove certain isomers.[4]
Side reactions during amination steps.Carefully control reaction stoichiometry and temperature.
Difficult Purification Peak tailing and poor separation on silica gel.Use an amine-functionalized silica column or add a basic modifier (e.g., triethylamine) to the eluent.[5][6]

Experimental Protocols

A plausible synthetic route for this compound involves a three-step process starting from 4-hydroxy-7-methoxyquinoline.

Step 1: Synthesis of 4-Hydroxy-7-methoxy-8-nitroquinoline

A detailed protocol for a similar nitration can be adapted. A common procedure involves the nitration of a 4-hydroxyquinoline derivative.[8]

  • To a solution of 4-hydroxy-7-methoxyquinoline in concentrated sulfuric acid, cooled in an ice bath, a solution of nitric acid in sulfuric acid is added dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, monitoring the reaction progress by TLC.

  • The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried.

Step 2: Synthesis of 4-Chloro-7-methoxy-8-nitroquinoline

This step involves the chlorination of the hydroxyl group.

  • A mixture of 4-hydroxy-7-methoxy-8-nitroquinoline and phosphorus oxychloride (POCl₃) is heated at reflux for a specified period.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate solution).

  • The resulting solid is collected by filtration, washed with water, and dried.

Step 3: Synthesis of this compound (Reduction of the Nitro Group)

The final step is the reduction of the nitro group to an amine.

  • To a solution of 4-chloro-7-methoxy-8-nitroquinoline in a suitable solvent (e.g., ethanol, acetic acid), a reducing agent such as iron powder or tin(II) chloride is added.

  • If using a metal in acid, an appropriate acid like hydrochloric acid is added portion-wise.

  • The reaction mixture is heated at reflux and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, filtered to remove the metal salts, and the filtrate is concentrated.

  • The residue is dissolved in water, basified with a suitable base (e.g., NaOH solution) to precipitate the product.

  • The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization.

Visualizations

SynthesisWorkflow Start 4-Hydroxy-7-methoxyquinoline Step1 Nitration (HNO3, H2SO4) Start->Step1 Intermediate1 4-Hydroxy-7-methoxy- 8-nitroquinoline Step1->Intermediate1 Step2 Chlorination (POCl3) Intermediate1->Step2 Intermediate2 4-Chloro-7-methoxy- 8-nitroquinoline Step2->Intermediate2 Step3 Reduction (e.g., Fe/HCl) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

TroubleshootingYield LowYield Low Overall Yield Cause1 Incomplete Nitration LowYield->Cause1 Cause2 Poor Chlorination Conversion LowYield->Cause2 Cause3 Inefficient Nitro Reduction LowYield->Cause3 Solution1 Optimize Nitration: - Anhydrous Conditions - Temperature Control Cause1->Solution1 Solution2 Optimize Chlorination: - Reagent Choice - Time & Temperature Cause2->Solution2 Solution3 Optimize Reduction: - Catalyst/Reagent Choice - Solvent & Conditions Cause3->Solution3

Caption: Troubleshooting low yield in the synthesis.

PurificationStrategy CrudeProduct Crude This compound PurificationMethod Purification Method? CrudeProduct->PurificationMethod ColumnChromatography Column Chromatography PurificationMethod->ColumnChromatography Primary Purification Recrystallization Recrystallization PurificationMethod->Recrystallization Final Polishing PureProduct Pure Product ColumnChromatography->PureProduct Recrystallization->PureProduct

Caption: Purification strategy for the final product.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Methoxyquinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Methoxyquinolin-7-amine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound in my aqueous buffer. What are the primary reasons for its poor solubility?

A1: this compound, like many organic amines, can exhibit limited solubility in neutral aqueous buffers due to its chemical structure. The quinoline core is largely hydrophobic, and while the amine and methoxy groups offer some polarity, the overall molecule can be challenging to dissolve. The solubility of amines is also highly dependent on the pH of the solution. At neutral or higher pH, the amine group is in its free base form, which is less polar and therefore less soluble in water.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of amines is significantly influenced by pH.[1] In acidic conditions (lower pH), the amine group of this compound becomes protonated, forming a positively charged ammonium salt.[1][2] This salt form is more polar and exhibits significantly higher solubility in aqueous solutions.[2][3][4] Conversely, at higher pH values, the amine exists as the neutral, less soluble free base. Therefore, adjusting the pH of your buffer to be more acidic is a primary strategy for improving solubility.

Q3: What is the expected pKa of this compound, and how can I use it to improve solubility?

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, using co-solvents is a common and effective technique.[3][5] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[3] For this compound, common co-solvents such as ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO) can be effective. It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations can sometimes lead to precipitation or may not be compatible with your experimental system.

Q5: Are there other methods to enhance the solubility of this compound?

A5: Besides pH adjustment and co-solvents, another powerful technique is the use of cyclodextrins.[6] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic quinoline portion of this compound, forming an inclusion complex.[6] This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule.[6][7]

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues with this compound.

dot

References

Technical Support Center: Purification of 4-Methoxyquinolin-7-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-methoxyquinolin-7-amine and its derivatives.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound and its derivatives, offering potential causes and solutions.

Problem 1: Low Yield After Column Chromatography

Possible CauseProposed Solution
Compound is not stable on silica gel. Test for compound stability on a TLC plate by spotting the compound and letting it sit for a few hours before eluting. If degradation is observed, consider using a less acidic stationary phase like alumina or deactivated silica gel.[1]
Incorrect solvent system. Ensure the solvent system was optimized using Thin Layer Chromatography (TLC) first. The desired compound should have an Rf value between 0.3 and 0.7 for good separation.[2] Double-check that the solvents were mixed in the correct ratio.[1]
Compound streaking on the column. Amines can interact strongly with the acidic silica gel, causing streaking. To mitigate this, add a small amount of a basic modifier like triethylamine (e.g., 1%) or ammonium hydroxide to the eluent.[3] Alternatively, use a different stationary phase like basic alumina.
Compound is too dilute in collected fractions. The compound may have eluted, but at a concentration too low to detect. Try concentrating the fractions where the compound was expected to elute and re-analyze.[1]
Compound eluted in the solvent front. If the compound is very non-polar in the chosen solvent system, it may elute very quickly. Check the very first fractions collected.[1]
Insufficient elution time or volume. For some compounds, a larger volume of eluent or a slower flow rate may be necessary for complete elution.

Problem 2: Tailing or Streaking of Spots on TLC and Peaks in HPLC

Possible CauseProposed Solution
Strong interaction with the stationary phase. The basic amine group can interact strongly with acidic silica. Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia) to the mobile phase to improve peak/spot shape.[3]
Presence of acidic impurities. Acidic impurities in the sample can cause tailing of basic compounds. Consider a pre-purification step like a liquid-liquid extraction with a basic aqueous solution to remove acidic impurities.
Sample overload on TLC plate or HPLC column. Applying too much sample can lead to poor separation and misshapen spots/peaks. Try spotting less material on the TLC plate or injecting a smaller volume/lower concentration onto the HPLC column.

Problem 3: Co-elution of Impurities with the Desired Compound

Possible CauseProposed Solution
Inadequate separation by the chosen solvent system. Re-optimize the solvent system using TLC. Try different solvent combinations or a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[2]
Isomeric impurities. Impurities with similar polarity, such as isomers formed during synthesis, can be difficult to separate.[4] A different chromatographic technique (e.g., reverse-phase chromatography) or a different stationary phase may be required.
Compound degradation on the column. If the compound is degrading on the column, it can appear as if there are multiple impurities. Check for stability on silica and consider alternative stationary phases if necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for column chromatography of this compound?

A common starting solvent system for the column chromatography of quinoline derivatives is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate with a polar solvent like methanol (MeOH).[5] Given the amine functionality, it is advisable to add a small amount of triethylamine (~0.5-1%) to the eluent to prevent streaking.[3] A good starting point would be a gradient of 0% to 10% methanol in dichloromethane. The optimal ratio should be determined by TLC first.[2]

Q2: How can I effectively recrystallize this compound?

For quinoline derivatives, common recrystallization solvents include methanol and ethanol.[5][6] To perform a recrystallization, dissolve the crude product in a minimum amount of the hot solvent. If the compound is highly soluble even in the cold solvent, a solvent/anti-solvent system can be used. For example, dissolve the compound in a good solvent like methanol and then slowly add a poor solvent like water or hexane until turbidity is observed. Then, heat the mixture until it becomes clear again and allow it to cool slowly.

Q3: My purified this compound is colored. Is this normal and how can I remove the color?

Amine-containing compounds can sometimes be susceptible to oxidation, which can lead to coloration. While a slight yellow tint may be acceptable depending on the required purity, significant coloration may indicate impurities. Activated carbon (charcoal) treatment during recrystallization can often remove colored impurities. To do this, add a small amount of activated carbon to the hot solution of your compound during recrystallization, heat for a short period, and then filter the hot solution through celite to remove the carbon before allowing the solution to cool.

Q4: What are the potential impurities I should look out for during the synthesis and purification of this compound derivatives?

Potential impurities can arise from starting materials, side reactions, or degradation. For instance, in syntheses involving substitutions on the quinoline ring, positional isomers can be formed.[4] Incomplete reactions can leave starting materials in the product mixture. It is crucial to use analytical techniques like TLC, HPLC, and NMR to identify the nature of the impurities to devise an appropriate purification strategy.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Slurry Preparation: In a fume hood, create a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Add a cotton plug to the bottom of the column, followed by a thin layer of sand. Pour the silica gel slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle, and do not let the solvent level drop below the top of the silica. Add another layer of sand on top of the silica bed.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, for less soluble compounds, create a dry-load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[1]

  • Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., with a pipette bulb or compressed air) to start the flow. Collect fractions in test tubes or flasks.[1]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the solvent until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product column_chromatography Column Chromatography crude_product->column_chromatography Initial Purification tlc_hplc TLC/HPLC Analysis column_chromatography->tlc_hplc Fraction Analysis recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product Final Product tlc_hplc->recrystallization tlc_hplc->pure_product If sufficiently pure troubleshooting_logic start Impure Product check_streaking Streaking on TLC? start->check_streaking add_base Add Base (e.g., Et3N) to Eluent check_streaking->add_base Yes optimize_solvent Re-optimize Solvent System via TLC check_streaking->optimize_solvent No add_base->optimize_solvent check_stability Compound Stable on Silica? optimize_solvent->check_stability change_stationary_phase Use Alumina or Deactivated Silica check_stability->change_stationary_phase No proceed_column Proceed with Column Chromatography check_stability->proceed_column Yes change_stationary_phase->proceed_column pure_product Pure Product proceed_column->pure_product

References

Preventing degradation of 4-Methoxyquinolin-7-amine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 4-Methoxyquinolin-7-amine (4-MQA) to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid 4-MQA, it should be stored in a tightly sealed container in a cool, dry, and dark place. Specifically, storage at 2-8°C is recommended. For long-term storage, keeping the compound at -20°C can further minimize degradation. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen, which can contribute to oxidative degradation.

Q2: How sensitive is this compound to light?

A2: Quinoline derivatives are known to be susceptible to photodegradation.[1] Exposure to light, especially UV light, can lead to the formation of colored degradation products and a decrease in purity. It is crucial to store 4-MQA in an amber or opaque container and to minimize its exposure to light during handling and experiments.

Q3: Can this compound be stored in solution?

A3: Storing 4-MQA in solution is generally not recommended for long periods due to the increased risk of degradation. If short-term storage in solution is necessary, it is advisable to use a dry, aprotic solvent and to store the solution at -20°C or -80°C. The stability in solution is highly dependent on the solvent, concentration, and storage temperature. It is recommended to prepare solutions fresh for each experiment.

Q4: What are the visible signs of this compound degradation?

A4: A noticeable change in the color of the solid material, from its initial appearance to a yellow or brownish hue, is a common indicator of degradation. Other signs may include a change in texture or the appearance of an unusual odor. In solution, the development of color in a previously colorless solution can also signify degradation.

Q5: What types of degradation can this compound undergo?

A5: Based on the chemical structure of 4-MQA and data from related compounds, the primary degradation pathways are expected to be oxidation and photodegradation.[1][2] Oxidation may involve the amine group or the methoxy group, potentially leading to O-demethylation. Photodegradation can result in the formation of hydroxyquinolines and other byproducts.[1] Hydrolysis of the methoxy group is also a possibility, particularly under acidic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or poor experimental results Degradation of the 4-MQA starting material.1. Check the appearance of your stored 4-MQA for any color change. 2. Assess the purity of the compound using an appropriate analytical method such as HPLC-UV or LC-MS. 3. If degradation is confirmed, use a fresh, unopened batch of the compound for your experiment.
Change in physical appearance (e.g., color) Improper storage conditions (exposure to light, air, or moisture).1. Review your storage protocol against the recommended conditions. 2. Discard the discolored material. 3. For future storage, ensure the container is tightly sealed, protected from light, and stored at the correct temperature. Consider flushing with an inert gas.
Inconsistent results between different batches Variation in the initial purity or degradation of older batches.1. Always record the lot number and date of receipt for each batch. 2. Perform a purity check on each new batch before use. 3. If an older batch is suspected of degradation, compare its analytical profile to a newer, well-stored batch.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure and the known degradation of similar compounds.

G Potential Degradation Pathways of this compound MQA This compound Oxidation Oxidation MQA->Oxidation Photodegradation Photodegradation MQA->Photodegradation Hydrolysis Hydrolysis MQA->Hydrolysis N_Oxide N-Oxide derivatives Oxidation->N_Oxide Demethylation O-Demethylation Product (4-Hydroxyquinolin-7-amine) Oxidation->Demethylation Hydroxyquinolines Hydroxyquinoline Derivatives Photodegradation->Hydroxyquinolines Ring_Cleavage Ring-Cleavage Products Photodegradation->Ring_Cleavage Hydrolysis_Product 4-Hydroxyquinolin-7-amine Hydrolysis->Hydrolysis_Product G Troubleshooting Workflow for Suspected Degradation start Suspected Degradation visual_inspection Visual Inspection (Color change?) start->visual_inspection analytical_check Analytical Purity Check (e.g., HPLC, LC-MS) visual_inspection->analytical_check Color change observed or for confirmation investigate_other Investigate Other Experimental Factors visual_inspection->investigate_other No color change compare_data Compare with Certificate of Analysis analytical_check->compare_data degradation_confirmed Degradation Confirmed compare_data->degradation_confirmed Purity below specification or extra peaks observed no_degradation No Significant Degradation compare_data->no_degradation Purity within specification discard_sample Discard Sample & Procure New Batch degradation_confirmed->discard_sample proceed Proceed with Experiment no_degradation->proceed review_storage Review and Optimize Storage Conditions discard_sample->review_storage investigate_other->analytical_check If issues persist

References

Troubleshooting unexpected side reactions in 4-Methoxyquinolin-7-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 4-Methoxyquinolin-7-amine. The information is presented in a question-and-answer format to directly address challenges researchers may face.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form the 7-amino group from a 7-nitro precursor is incomplete. What are the possible causes and solutions?

An incomplete reduction of the 7-nitro group is a common issue. Several factors could be at play:

  • Insufficient Reducing Agent: The molar ratio of the reducing agent to the nitro compound may be too low.

  • Catalyst Inactivity: If using catalytic hydrogenation, the catalyst (e.g., Pd/C) may be poisoned or of poor quality.

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.

Troubleshooting Steps:

  • Increase Reducing Agent: Incrementally increase the molar equivalents of the reducing agent (e.g., SnCl₂·2H₂O, Na₂S₂O₄).

  • Catalyst Management:

    • Use fresh, high-quality catalyst for hydrogenations.

    • Ensure the reaction solvent is free of potential catalyst poisons (e.g., sulfur compounds).

  • Optimize Reaction Conditions:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If the reaction stalls, consider a moderate increase in temperature.

Q2: I am observing the formation of an unexpected, highly colored impurity. What could it be?

The formation of colored impurities often suggests oxidation or polymerization of the amine product. Aromatic amines, like this compound, are susceptible to oxidation, which can lead to the formation of colored dimeric or polymeric species.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Control Temperature: Avoid excessive heating during the reaction and purification steps, as high temperatures can accelerate oxidation.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like sodium sulfite during workup can be beneficial.

Q3: The yield of my final product is low after purification. What are some common loss points?

Low yields can result from a combination of incomplete reactions, side reactions, and losses during workup and purification.

Potential Causes for Low Yield:

  • Side Reactions: Besides incomplete reduction, other side reactions like cleavage of the methoxy group under harsh acidic conditions can occur.

  • Workup Losses: The product may have some solubility in the aqueous phase during extraction.

  • Purification Issues: The product might be lost on the stationary phase during column chromatography if an inappropriate solvent system is used.

Troubleshooting Steps:

  • pH Control: During aqueous workup, carefully control the pH. Basifying the solution to a pH of 8-9 is often necessary to ensure the amine is in its free base form and extracts efficiently into the organic layer.[1]

  • Extraction Solvent: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to maximize recovery.[2]

  • Chromatography Optimization:

    • Develop an optimal solvent system for column chromatography using TLC.

    • Consider using a different stationary phase if the product shows strong adsorption to silica gel.

Q4: How can I effectively remove unreacted starting materials or byproducts?

Proper workup and purification techniques are crucial for isolating the desired product.

Purification Strategies:

  • Acid-Base Extraction: Utilize the basicity of the amine to separate it from neutral or acidic impurities. The amine can be protonated and extracted into an acidic aqueous layer.[1][3] The aqueous layer is then basified, and the free amine is re-extracted into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying quinoline derivatives. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Recrystallization: If a solid product of sufficient purity is obtained, recrystallization can be an excellent final purification step.

Data Summary

The following table summarizes typical reaction conditions for key steps that could be involved in the synthesis of this compound, based on analogous reactions reported in the literature.

Reaction Step Reagents/Catalyst Solvent Temperature (°C) Typical Reaction Time (h) Potential Issues
Nitration of 4-Methoxyquinoline HNO₃ / H₂SO₄-0 - 251 - 4Formation of multiple nitro isomers
Reduction of 7-Nitro-4-methoxyquinoline SnCl₂·2H₂O / HClEthanol50 - 782 - 6Incomplete reduction, over-reduction
Catalytic Hydrogenation H₂ (g), Pd/CMethanol / Ethanol25 - 504 - 24Catalyst poisoning, incomplete reaction
Nucleophilic Aromatic Substitution 7-Amino-4-chloroquinoline + NaOMeDMF / DMSO80 - 1206 - 12Ether cleavage, side reactions with solvent

Experimental Protocols

Protocol 1: Reduction of 7-Nitro-4-methoxyquinoline using Tin(II) Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-nitro-4-methoxyquinoline in ethanol.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid dropwise to the stirred solution.

  • Heating: Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.[2]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visual Guides

Diagram 1: Plausible Synthetic Pathway for this compound

G A 4-Methoxyquinoline B 7-Nitro-4-methoxyquinoline A->B Nitration (HNO3, H2SO4) C This compound B->C Reduction (e.g., SnCl2/HCl or H2, Pd/C)

Caption: A potential two-step synthesis of this compound.

Diagram 2: Potential Side Reactions in the Reduction Step

G Start 7-Nitro-4-methoxyquinoline Target This compound Start->Target Desired Reaction Side1 Incomplete Reduction (Nitroso/Hydroxylamine intermediate) Start->Side1 Insufficient Reductant Side2 Over-reduction/ Dehalogenation (if applicable) Start->Side2 Excessive Reductant/ High Temperature Side3 Methoxy Group Cleavage (under harsh acid) Target->Side3 Strong Acid/ High Temperature Side4 Oxidative Dimerization of Amine Product Target->Side4 Presence of Oxygen

Caption: Common side reactions during the synthesis of aromatic amines.

Diagram 3: Troubleshooting Workflow for Low Yield

G Start Low Yield of This compound CheckReaction Analyze Crude Reaction Mixture (TLC, LC-MS) Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete SideProducts Significant Side Products? Incomplete->SideProducts No Optimize Optimize Reaction: - Time - Temperature - Reagent Stoichiometry Incomplete->Optimize Yes InvestigateSide Identify Side Products. Adjust conditions to minimize (e.g., milder reagents, inert atm.) SideProducts->InvestigateSide Yes WorkupLoss Check Aqueous Layer for Product. Adjust pH, use more extractions. SideProducts->WorkupLoss No End Improved Yield Optimize->End InvestigateSide->End PurificationLoss Review Purification Method. Optimize chromatography solvent system. WorkupLoss->PurificationLoss PurificationLoss->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxyquinolin-7-amine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 4-Methoxyquinolin-7-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: The primary amino group at the 7-position of this compound is a versatile handle for various derivatization reactions. The most common strategies include:

  • Acylation: Formation of an amide bond by reacting the amine with an acylating agent (e.g., acyl chloride, anhydride). This is a widely used method to introduce a variety of functional groups.

  • Sulfonylation: Formation of a sulfonamide linkage by reacting the amine with a sulfonyl chloride. This is often employed to introduce sulfonyl groups for therapeutic or diagnostic applications.

  • Alkylation: Formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent (e.g., alkyl halide). This can be used to introduce alkyl chains or more complex moieties.

Q2: What are the key reaction parameters to consider when optimizing these derivatization reactions?

A2: Several factors can significantly influence the outcome of your derivatization reaction. Key parameters to optimize include:

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used.

  • Base: A base is often required to neutralize the acidic byproduct of the reaction (e.g., HCl from acyl chlorides). Common bases include pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA). The strength and steric hindrance of the base can impact the reaction.

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (reflux). The optimal temperature will depend on the reactivity of the starting materials.

  • Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent the formation of degradation products.

  • Stoichiometry of Reagents: The molar ratio of the derivatizing agent and base to the this compound can impact yield and purity.

Q3: Are there any known signaling pathways associated with derivatives of this compound?

A3: Quinoline derivatives are a prominent class of compounds in medicinal chemistry and have been shown to modulate various signaling pathways, particularly in the context of cancer.[1][2][3][4][5] While specific pathways for derivatives of this compound are not extensively documented, the quinoline scaffold is known to be a key component in inhibitors of:

  • Epidermal Growth Factor Receptor (EGFR) signaling: Many 4-anilinoquinoline derivatives are known EGFR inhibitors.[6]

  • c-Met and Vascular Endothelial Growth Factor (VEGF) Receptor signaling: These pathways are crucial for cell proliferation, migration, and angiogenesis.[2][3]

  • PI3K/Akt/mTOR pathway: This is a central signaling cascade that regulates cell growth and survival.[3]

Derivatization of this compound can lead to novel compounds that may interact with these or other biologically relevant pathways.

Troubleshooting Guides

Acylation Reactions
Problem Possible Cause Troubleshooting Steps
Low or no product formation 1. Inactive acylating agent (hydrolyzed). 2. Insufficiently reactive amine (electron-withdrawing groups on the quinoline ring can decrease nucleophilicity). 3. Inappropriate solvent or base. 4. Low reaction temperature.1. Use a fresh or newly opened bottle of the acylating agent. 2. Increase the reaction temperature or use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). 3. Screen different solvents (e.g., DCM, THF, DMF) and bases (e.g., pyridine, TEA, DIPEA). 4. Increase the reaction temperature and monitor for product formation.
Formation of multiple products 1. Diacylation (if the acylating agent is in large excess). 2. Side reactions with other functional groups (if present). 3. Degradation of starting material or product.1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the acylating agent. 2. Protect other reactive functional groups if necessary. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Difficult purification 1. Excess acylating agent or its hydrolysis product. 2. Presence of highly polar byproducts.1. Quench the reaction with water or an aqueous base (e.g., NaHCO₃ solution) to hydrolyze excess acylating agent. 2. Use column chromatography with a suitable solvent system to separate the product from impurities.[7][8][9]
Sulfonylation Reactions
Problem Possible Cause Troubleshooting Steps
Low yield of sulfonamide 1. Poorly reactive sulfonyl chloride. 2. Steric hindrance around the amine. 3. Inefficient base.1. Use a more reactive sulfonylating agent or increase the reaction temperature. 2. Consider using a less sterically hindered base. 3. Pyridine is a common and effective base/catalyst for sulfonylation.
Formation of di-sulfonamide Overly forcing reaction conditions or a large excess of sulfonyl chloride.Use a controlled amount of the sulfonyl chloride (1.0-1.2 equivalents) and milder reaction conditions.
Reaction is sluggish The aniline nitrogen is not sufficiently nucleophilic.The use of a catalyst, such as copper, has been shown to facilitate the sulfonylation of aminoquinolines.[10]
Alkylation Reactions
Problem Possible Cause Troubleshooting Steps
Over-alkylation (formation of secondary and tertiary amines) The primary amine product is more nucleophilic than the starting amine.[11]1. Use a large excess of this compound relative to the alkylating agent. 2. Use alternative methods like reductive amination which can offer better control.[11]
No reaction 1. Unreactive alkylating agent (e.g., alkyl chloride). 2. Inappropriate solvent.1. Switch to a more reactive alkylating agent (e.g., alkyl bromide or iodide). 2. Use a polar aprotic solvent like DMF or acetonitrile.
Elimination side reactions Use of a sterically hindered or strong base with a secondary or tertiary alkyl halide.Use a non-nucleophilic, sterically hindered base or consider alternative alkylation methods.

Experimental Protocols

General Protocol for Acylation
  • Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DCM, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base (e.g., pyridine or triethylamine, 1.2-1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Sulfonylation
  • Dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the solid product under vacuum.

  • If necessary, purify by recrystallization or column chromatography.

Data Presentation

Table 1: Common Reagents and Conditions for Derivatization Reactions

Derivatization TypeReagentBaseSolventTypical Temperature
Acylation Acyl Chloride, Acetic AnhydridePyridine, Triethylamine, DIPEADCM, THF, DMF0 °C to RT
Sulfonylation Sulfonyl ChloridePyridinePyridine, DCMRT to 50 °C
Alkylation Alkyl HalideK₂CO₃, NaHDMF, AcetonitrileRT to Reflux

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-MQ-7-A This compound ReactionVessel Reaction Setup (Inert Atmosphere, 0°C to RT) 4-MQ-7-A->ReactionVessel DerivAgent Derivatizing Agent (Acyl/Sulfonyl/Alkyl Halide) DerivAgent->ReactionVessel Base Base (e.g., Pyridine, TEA) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->ReactionVessel Quench Quench Reaction (e.g., aq. NaHCO3) ReactionVessel->Quench Monitor by TLC/LC-MS Extract Extraction (Organic Solvent) Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Product Final Derivatized Product Purify->Product

Caption: General experimental workflow for the derivatization of this compound.

signaling_pathways cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular Cellular Response EGFR EGFR PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K RAS Ras/Raf/MEK/ERK Pathway EGFR->RAS cMet c-Met cMet->PI3K cMet->RAS VEGFR VEGFR VEGFR->PI3K Proliferation Proliferation PI3K->Proliferation Survival Survival PI3K->Survival Angiogenesis Angiogenesis PI3K->Angiogenesis RAS->Proliferation RAS->Survival Quinoline Quinoline Derivatives (Potential Inhibitors) Quinoline->EGFR Quinoline->cMet Quinoline->VEGFR

Caption: Potential signaling pathways modulated by quinoline derivatives.

References

How to resolve poor cell permeability of 4-Methoxyquinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of 4-Methoxyquinolin-7-amine.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing poor cell permeability?

A1: The poor cell permeability of this compound can be attributed to its physicochemical properties. While specific experimental data for this exact molecule is limited, we can infer potential issues based on its structure and data from similar compounds. Aromatic amines can be ionized at physiological pH, which increases their polarity and hinders passive diffusion across the lipid bilayer of the cell membrane.[1][2]

To quantitatively assess this, we can predict its properties based on Lipinski's Rule of Five. These rules provide a general guideline for the oral bioavailability of a compound.

PropertyPredicted Value for this compoundLipinski's GuidelinePotential Issue
Molecular Weight 174.20 g/mol < 500 g/mol No
LogP (octanol-water partition coefficient) ~2.0-3.0 (estimated)< 5No
Hydrogen Bond Donors (amine group) 1< 5No
Hydrogen Bond Acceptors (methoxy and quinoline nitrogen) 3< 10No
Polar Surface Area (PSA) ~40-50 Ų (estimated)< 140 ŲNo

While the predicted values largely fall within Lipinski's guidelines, the presence of the primary aromatic amine is a key factor. At physiological pH (around 7.4), this group can be protonated, increasing the molecule's polarity and reducing its ability to passively diffuse across the nonpolar cell membrane.

Q2: How can I experimentally measure the cell permeability of my compound?

A2: Two widely used in vitro assays to measure cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[3][4][5]

  • PAMPA: This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[6][7][8] It is a cost-effective first step to assess a compound's intrinsic passive permeability.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[3][9][10][11] It can assess both passive diffusion and active transport mechanisms, providing a more comprehensive picture of intestinal absorption.[3]

Q3: What are the general strategies to improve the cell permeability of this compound?

A3: Several strategies can be employed to enhance the cell permeability of your compound:

  • Prodrug Approach: This involves chemically modifying the this compound to create a more permeable derivative (the prodrug). Once inside the cell, the modifying group is cleaved by intracellular enzymes, releasing the active parent drug.[12][13][14] For an aromatic amine, N-acylation is a common prodrug strategy.[1][15][16][17][18]

  • Nanoparticle Formulation: Encapsulating the compound within nanoparticles can improve its solubility and facilitate its transport across the cell membrane.[19][20][21] This is particularly useful for hydrophobic compounds.

Troubleshooting Guides

Issue: Low Permeability Observed in PAMPA Assay

This suggests that the intrinsic passive permeability of this compound is low.

Troubleshooting Workflow:

start Low PAMPA Permeability strategy1 Implement Prodrug Strategy (e.g., N-acylation) start->strategy1 strategy2 Utilize Nanoparticle Formulation start->strategy2 protocol1 Follow N-acylation Protocol strategy1->protocol1 protocol2 Follow Nanoparticle Formulation Protocol strategy2->protocol2 reassay Re-evaluate with PAMPA Assay protocol1->reassay protocol2->reassay

Caption: Troubleshooting workflow for low PAMPA results.

Suggested Solutions & Experimental Protocols:

1. Prodrug Synthesis: N-Acylation of this compound

This protocol temporarily masks the polar amine group with a non-polar acyl group, increasing lipophilicity and enhancing passive diffusion.

Protocol: N-Acetylation using Acetic Anhydride [15]

  • Dissolve Substrate: In a round-bottomed flask, dissolve 1 mmol of this compound in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add Base: Add 1.2 mmol of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the acetic acid byproduct.

  • Acylation: Cool the mixture in an ice bath. Slowly add 1.1 mmol of acetic anhydride dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

2. Nanoparticle Formulation

This approach encapsulates the compound, potentially improving its stability and cellular uptake.

Protocol: Flash Nanoprecipitation [20][22]

  • Solvent Selection: Identify a water-miscible organic solvent in which this compound is soluble (e.g., tetrahydrofuran, acetone).

  • Polymer Selection: Choose a suitable stabilizing polymer, such as polylactic-co-glycolic acid (PLGA) or polyethylene glycol (PEG)-PLGA.

  • Organic Phase Preparation: Dissolve this compound and the chosen polymer in the selected organic solvent.

  • Nanoprecipitation: Rapidly inject the organic solution into a vigorously stirred aqueous solution (the anti-solvent). This rapid mixing causes the compound and polymer to co-precipitate into nanoparticles.

  • Purification: Remove the organic solvent and unencapsulated drug by dialysis or centrifugation.

  • Characterization: Characterize the resulting nanoparticles for size, zeta potential, and drug loading efficiency.

Issue: Low Permeability in Caco-2 Assay but High Permeability in PAMPA

This discrepancy suggests that while the compound can passively diffuse across a simple lipid membrane, it may be a substrate for efflux pumps in the Caco-2 cells, which actively transport it out of the cell.[23]

Troubleshooting Workflow:

start Low Caco-2, High PAMPA Permeability hypothesis Hypothesis: Efflux Pump Substrate start->hypothesis experiment Perform Caco-2 Assay with Efflux Pump Inhibitors hypothesis->experiment analysis Analyze Efflux Ratio (ER) experiment->analysis conclusion1 ER > 2: Confirmed Efflux Substrate analysis->conclusion1 conclusion2 ER < 2: Other Mechanisms Involved analysis->conclusion2

Caption: Investigating efflux pump involvement.

Suggested Solution & Experimental Protocol:

1. Caco-2 Assay with Efflux Pump Inhibitors [11]

Perform the Caco-2 permeability assay in the presence of known inhibitors of common efflux pumps, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

Protocol: Caco-2 Assay with Verapamil (P-gp Inhibitor) [3]

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Inhibitor Pre-incubation: Pre-incubate the Caco-2 monolayers with a known concentration of verapamil (e.g., 100 µM) for 30-60 minutes.

  • Permeability Assay: Perform the bidirectional (apical-to-basolateral and basolateral-to-apical) permeability assay with this compound in the continued presence of verapamil.

  • Analysis: Quantify the concentration of the compound in the donor and receiver compartments using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

Data Interpretation:

ScenarioEfflux Ratio (ER) without InhibitorEfflux Ratio (ER) with InhibitorInterpretation
Efflux Substrate > 2Approaches 1The compound is a substrate of the inhibited efflux pump.
Not an Efflux Substrate ~ 1~ 1Efflux is not a significant factor in the compound's low permeability.

Detailed Methodologies for Key Experiments

Parallel Artificial Membrane Permeability Assay (PAMPA)[6][7][8][24]

Principle: This assay measures the ability of a compound to diffuse from a donor compartment, through a filter coated with an artificial lipid membrane, into an acceptor compartment.

Materials:

  • 96-well donor and acceptor plates

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS) at various pH values

  • Test compound and control compounds (high and low permeability)

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.

  • Coat Donor Plate: Pipette the lipid solution onto the filter of the donor plate.

  • Prepare Donor Solutions: Dissolve the test and control compounds in buffer to the desired concentration.

  • Assemble Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • Quantification: Separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Caco-2 Cell Permeability Assay[3][9][10][11][25]

Principle: This assay measures the transport of a compound across a monolayer of Caco-2 cells, which mimics the intestinal barrier.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to form a differentiated monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with a TEER value above a pre-determined threshold.

  • Assay Initiation: Wash the cell monolayers with pre-warmed HBSS. Add the test compound solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side for apical-to-basolateral transport measurement. Reverse the compartments for basolateral-to-apical transport.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Quantification: Analyze the concentration of the compound in the samples by LC-MS/MS.

Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation

  • A is the surface area of the membrane

  • C0 is the initial concentration of the compound in the donor compartment

References

Technical Support Center: Minimizing Off-Target Effects of 4-Methoxyquinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize the off-target effects of 4-Methoxyquinolin-7-amine and other quinoline-based small molecule inhibitors in various assays.

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Inconsistent results between biochemical and cellular assays. 1. Poor cell permeability of the compound. 2. The compound is a substrate for cellular efflux pumps. 3. The target enzyme's conformation or accessibility differs in a cellular context.[1] 4. Off-target effects in the cellular environment mask the intended on-target effect.1. Perform cell permeability assays (e.g., PAMPA or Caco-2). 2. Use efflux pump inhibitors or cell lines with reduced efflux pump expression. 3. Employ cellular target engagement assays like NanoBRET™ to confirm target binding within intact cells.[1] 4. Conduct dose-response curves in both assay formats and compare IC50/EC50 values. A significant rightward shift in the cellular assay may indicate off-target effects or poor permeability.
Observed cellular phenotype is not consistent with known target biology. 1. The compound has significant off-target activities that dominate the cellular response.[2][3] 2. The compound is acting on an unknown target. 3. The assumed mechanism of action for the target is incorrect in the specific cell line used.1. Perform a kinome-wide scan or a broad panel of receptor binding assays to identify potential off-targets.[4][5] 2. Use a structurally unrelated inhibitor of the same target to see if the phenotype is recapitulated. 3. Employ genetic knockdown (e.g., siRNA, shRNA) or knockout (e.g., CRISPR/Cas9) of the intended target to validate that the phenotype is target-dependent.[2][3]
High background signal or non-specific activity in assays. 1. Compound aggregation at high concentrations. 2. Non-specific chemical reactivity of the compound.[6] 3. Interference with the assay technology (e.g., fluorescence quenching/enhancement).1. Measure the compound's solubility in the assay buffer and ensure the working concentration is well below the solubility limit. 2. Include a counter-screen with a mock assay (e.g., without the target enzyme) to identify non-specific inhibition. 3. Run the compound in the assay in the absence of the target to check for direct effects on the detection reagents.
Toxicity observed in cell-based assays at concentrations required for target inhibition. 1. Off-target effects on essential cellular processes.[2] 2. The intended target is critical for cell viability, and the observed toxicity is an on-target effect.1. Lower the compound concentration and use more sensitive endpoint measurements. 2. Compare the toxicity profile with that of other known inhibitors of the same target. 3. Use target knockout/knockdown cells to determine if the toxicity is on-target or off-target. If the knockout/knockdown cells are resistant to the compound's toxicity, it is likely an on-target effect.[2]

Frequently Asked Questions (FAQs)

1. What are the first steps to assess the selectivity of this compound?

To begin assessing the selectivity of a novel compound like this compound, a tiered approach is recommended:

  • Computational Profiling: Use in silico methods to predict potential off-targets based on structural similarity to known ligands.

  • Small Panel Screening: Test the compound against a small, focused panel of related targets (e.g., a panel of kinases if the primary target is a kinase).

  • Broad Profiling: If resources permit, a comprehensive screen such as the KINOMEscan™ platform, which assesses binding against a large number of kinases, can provide a detailed selectivity profile.[4][5]

2. How can I differentiate between on-target and off-target effects in my cellular assay?

Distinguishing between on-target and off-target effects is crucial for validating your results. Here are some key strategies:

  • Use a Structurally Unrelated Inhibitor: A second inhibitor with a different chemical scaffold that targets the same protein should produce the same biological effect.

  • Genetic Target Validation: The most rigorous method is to use techniques like CRISPR/Cas9 to knock out the intended target protein.[2][3] If the compound's effect is lost in the knockout cells, it is considered on-target.[2]

  • Dose-Response Correlation: The potency of the compound in a biochemical assay (e.g., IC50) should correlate with its potency in a cell-based assay (e.g., EC50).[6] A significant discrepancy may suggest off-target effects are at play.[1]

3. What is the importance of using the lowest effective concentration of a small molecule inhibitor?

Using the lowest possible concentration of an inhibitor that still elicits the desired effect is critical for minimizing off-target activity.[6] Higher concentrations are more likely to engage lower-affinity off-targets, leading to confounding effects. It is recommended to perform a full dose-response curve to determine the optimal concentration.

4. Can off-target effects be beneficial?

While often considered detrimental, off-target effects can sometimes be therapeutically beneficial, a concept known as polypharmacology.[4] For example, a single drug that inhibits multiple targets in a disease-related pathway may be more effective than a highly selective drug. However, any beneficial off-target effects should be intentionally identified and characterized.

Experimental Protocols

Protocol 1: Cellular Target Engagement using NanoBRET™ Assay

This protocol provides a generalized method to confirm that this compound interacts with its intended target within living cells.

  • Cell Line Preparation: Use a cell line that endogenously expresses the target protein or engineer a cell line to express the target protein fused to a NanoLuc® luciferase.

  • Cell Plating: Seed the cells in a white, 96-well assay plate at a density appropriate for your cell line and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound. Add the compound to the cells and incubate for a period determined by the target's biology and the compound's expected kinetics.

  • Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand for the target protein, to all wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Detection: Read the plate on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). A decrease in the ratio with increasing concentrations of the compound indicates target engagement.

Protocol 2: Kinase Selectivity Profiling using an In Vitro Binding Assay

This protocol describes a general approach for assessing the selectivity of a kinase inhibitor across a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Assay Plate Preparation: Use a multi-well plate containing a panel of purified kinases.

  • Compound Addition: Add the test compound at one or more concentrations to the kinase-containing wells. Include appropriate positive and negative controls.

  • ATP-Competitive Probe Addition: Add a fluorescently or radioactively labeled ATP-competitive probe to each well.

  • Incubation: Incubate the plate to allow the compound and probe to reach binding equilibrium with the kinases.

  • Detection: Measure the amount of probe bound to each kinase using an appropriate detection method (e.g., fluorescence polarization, radioactivity).

  • Data Analysis: A decrease in the probe signal indicates that the test compound is binding to the kinase. Calculate the percent inhibition for each kinase at the tested concentrations.

Visualizations

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Off-Target Identification cluster_3 Phase 4: Lead Optimization a Biochemical Assay (e.g., Enzyme Inhibition) c Dose-Response Curves a->c Initial Hit b Cell-Based Assay (e.g., Phenotypic Screen) b->c Initial Hit d Confirm Structure & Purity c->d e Orthogonal Assays d->e f Kinome/Proteome Profiling e->f Validated Hit g Genetic Validation (CRISPR/siRNA) f->g h Cellular Thermal Shift Assay (CETSA) g->h i Structure-Activity Relationship (SAR) Studies h->i Characterized Hit j Modify Scaffold to Reduce Off-Target Binding i->j

Caption: Workflow for identifying and minimizing off-target effects.

G cluster_0 Upstream Signaling cluster_1 Primary Target Pathway cluster_2 Potential Off-Target Pathway Receptor Receptor Tyrosine Kinase TargetKinase Target Kinase (e.g., Src family kinase) Receptor->TargetKinase OffTargetKinase Off-Target Kinase (e.g., another RTK) Receptor->OffTargetKinase Substrate Downstream Substrate TargetKinase->Substrate CellularResponse Desired Cellular Response (e.g., Apoptosis) Substrate->CellularResponse OffTargetSubstrate Unintended Substrate OffTargetKinase->OffTargetSubstrate SideEffect Undesired Cellular Effect (e.g., Toxicity) OffTargetSubstrate->SideEffect Inhibitor This compound Inhibitor->TargetKinase On-Target Inhibition Inhibitor->OffTargetKinase Off-Target Inhibition

Caption: Hypothetical signaling pathway showing on- and off-target effects.

References

Addressing batch-to-batch variability of synthetic 4-Methoxyquinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of synthetic 4-Methoxyquinolin-7-amine. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific data on the batch-to-batch variability of this compound is limited in publicly available literature. The following guidance is based on established principles of organic synthesis, analytical chemistry, and information available for structurally related quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound, and how can it introduce variability?

A1: A common synthetic approach for substituted quinolines involves a multi-step process that can be a source of batch-to-batch variability. A likely route to this compound is a variation of the Conrad-Limpach reaction followed by chlorination and amination. Each of these steps presents opportunities for the introduction of impurities and variability in yield and purity.

Q2: What are the most critical parameters to control during the synthesis of this compound to minimize variability?

A2: To ensure consistency between batches, strict control over reaction conditions is paramount. Key parameters include the purity of starting materials (e.g., 3-aminoanisole and diethyl malonate), precise temperature control during cyclization and subsequent reactions, reaction time, and the choice and purity of reagents and catalysts.

Q3: What are the expected common impurities in a batch of this compound?

A3: Based on a plausible synthetic route, potential impurities could include unreacted starting materials, regioisomers (e.g., 4-Methoxyquinolin-5-amine), by-products from side reactions, and residual solvents from the purification process. Incomplete amination of a 4-chloro-7-methoxyquinoline intermediate could also lead to its presence in the final product.

Q4: How can I assess the purity and identity of my this compound batch?

A4: A combination of analytical techniques is recommended for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is suitable for determining purity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for verifying the molecular weight.

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Step
Incomplete reaction in one of the synthetic steps.Monitor reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion before proceeding to the next step.
Suboptimal reaction temperature.Calibrate heating apparatus and ensure uniform heating. Optimize the temperature for each reaction step through small-scale experiments.
Poor quality of starting materials or reagents.Verify the purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, melting point).
Inefficient purification.Optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent) to minimize product loss.
Issue 2: Presence of Unexpected Peaks in HPLC Analysis
Potential Cause Troubleshooting Step
Regioisomeric Impurities Characterize the impurity using LC-MS and NMR. Modify the synthetic route or purification strategy to remove the isomer. For instance, adjusting the cyclization conditions can sometimes favor the desired regioisomer.
Residual Starting Materials or Intermediates Compare the retention times of the unknown peaks with those of the starting materials and synthetic intermediates. If a match is found, re-optimize the reaction conditions (e.g., increase reaction time or temperature) and/or the purification process.
By-products from Side Reactions Identify the structure of the by-product using LC-MS and NMR. Adjust reaction conditions (e.g., lower temperature, use of a different catalyst) to minimize its formation.
Degradation of the Product Assess the stability of this compound under the analytical and storage conditions. Use milder conditions if degradation is observed.

Proposed Synthetic and Quality Control Workflow

G cluster_synthesis Synthetic Pathway cluster_qc Quality Control cluster_troubleshooting Troubleshooting Loop A Starting Materials (e.g., 3-aminoanisole, diethyl malonate) B Cyclization (Conrad-Limpach) A->B C Chlorination B->C D Amination C->D E Crude Product D->E F Purification (Column Chromatography/Recrystallization) E->F G Purity Analysis (HPLC) F->G H Structural Confirmation (NMR) G->H I Molecular Weight Verification (MS) H->I J Final Product (Qualified Batch) I->J K Out of Specification? I->K K->J No L Investigate & Remediate K->L Yes L->F G A Batch Out of Specification B Review HPLC Data A->B C Review NMR Data A->C D Review MS Data A->D E Impurity Profile Changed? B->E F Incorrect Structure? C->F G Incorrect Molecular Weight? D->G H Identify Impurity (LC-MS/NMR) E->H Yes K Check for Contamination E->K No I Re-evaluate Synthetic Route/Conditions F->I Yes G->I Yes J Re-purify Batch H->J

Refinement of analytical methods for 4-Methoxyquinolin-7-amine detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of 4-Methoxyquinolin-7-amine. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial HPLC-UV method for the analysis of this compound?

A1: A good starting point for the analysis of this compound is a reverse-phase HPLC-UV method. Based on methods for similar quinoline derivatives, a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended. Detection is typically performed in the UV range of 220-350 nm, where quinoline structures exhibit strong absorbance.

Q2: What are the potential stability issues for this compound during analysis?

A2: As a substituted amine, this compound may be susceptible to oxidative degradation.[1] Exposure to light (photodegradation) and extreme pH conditions can also lead to the formation of degradation products. It is crucial to use freshly prepared solutions and protect them from light. Forced degradation studies are recommended to identify potential degradation products and establish the stability-indicating nature of the analytical method.[2][3]

Q3: What are the common impurities that might be observed during the analysis?

A3: Impurities can originate from the synthetic route or degradation. Potential impurities for quinoline derivatives may include starting materials, intermediates from the synthesis, or isomers. For this compound, possible impurities could be related to the starting materials used in Skraup or Friedländer synthesis, which are common methods for quinoline ring formation. Degradation can lead to N-oxides or hydroxylated species.

Q4: How can I improve peak shape and resolution for this compound?

A4: Poor peak shape (e.g., tailing) for amines is often due to interactions with residual silanols on the silica-based column. To mitigate this, consider using a base-deactivated column, adding a competing amine (e.g., triethylamine) to the mobile phase, or operating at a slightly acidic pH to ensure the amine is protonated. Optimizing the organic modifier concentration and the gradient profile can also significantly improve resolution from closely eluting impurities.

Q5: What should I do if I observe no peak or a very small peak for my sample?

A5: First, verify the proper functioning of the HPLC system, including the pump, injector, and detector. Ensure the detector wavelength is appropriate for this compound. Check the sample preparation procedure to confirm the correct concentration and solubility in the injection solvent. It is also possible that the compound has degraded; therefore, preparing a fresh sample from a reliable source is advisable.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Peak Tailing
Possible Cause Recommended Solution
Secondary interactions with column silanols Use a base-deactivated (end-capped) C18 column. Add a small amount of a competing base, such as 0.1% triethylamine, to the mobile phase. Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is fully protonated.
Column Overload Reduce the injection volume or the sample concentration.
Column Contamination Wash the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If the problem persists, replace the column.
Inappropriate Mobile Phase pH Optimize the mobile phase pH to ensure consistent ionization of the analyte.
Problem 2: Poor Resolution Between Analyte and Impurities
Possible Cause Recommended Solution
Suboptimal Mobile Phase Composition Modify the gradient slope. A shallower gradient will generally improve resolution. Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa).
Incorrect Column Chemistry If using a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.
Temperature Effects Optimize the column temperature. Higher temperatures can improve efficiency and alter selectivity.
High Flow Rate Reduce the flow rate to increase the interaction time with the stationary phase.
Problem 3: Unstable Retention Times
Possible Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection (typically 10-15 column volumes).
Pump Malfunction Check for leaks in the pump and ensure proper solvent delivery. Perform a pump performance test.
Mobile Phase Inconsistency Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Use a mobile phase composition that is not prone to precipitation.
Temperature Fluctuations Use a column oven to maintain a constant temperature.

Experimental Protocols

Illustrative HPLC-UV Method for this compound

This protocol is a representative method based on common practices for the analysis of quinoline derivatives and can be used as a starting point for method development and validation.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

Time (min)%B
0.010
20.090
25.090
25.110
30.010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL. Prepare working standards by further dilution.

  • Sample Solution: Prepare the sample to have a target concentration within the linear range of the method using the same diluent as the standard.

Forced Degradation Study Protocol

To assess the stability-indicating capability of the analytical method, forced degradation studies should be performed.[2][3]

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

  • Photodegradation: Expose the drug solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before analysis by the HPLC-UV method.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaTypical Results
Tailing Factor (Asymmetry) ≤ 2.01.2
Theoretical Plates (N) ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%
Relative Standard Deviation (RSD) of Retention Time (n=6) ≤ 1.0%0.3%
Table 2: Hypothetical Forced Degradation Results
Stress Condition% DegradationNumber of Degradation Peaks
0.1 N HCl, 60°C, 24h 15.22
0.1 N NaOH, 60°C, 24h 8.51
3% H₂O₂, RT, 24h 25.83
Heat, 105°C, 48h 5.11
Photostability (UV/Vis) 12.32

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution hplc_system HPLC System (Pump, Injector, Column Oven) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system column C18 Column hplc_system->column detector UV Detector (254 nm) column->detector acquisition Data Acquisition detector->acquisition integration Peak Integration acquisition->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem Observed (e.g., Peak Tailing) cause1 Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Column Contamination start->cause3 solution1 Use Base-Deactivated Column or Add Mobile Phase Modifier cause1->solution1 solution2 Reduce Sample Concentration or Injection Volume cause2->solution2 solution3 Wash or Replace Column cause3->solution3

Caption: Logical troubleshooting flow for addressing peak tailing issues.

References

Validation & Comparative

Cross-Validation of 4-Aminoquinoline Derivative Activity in Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a Novel FLT3 Inhibitor

Due to the limited availability of specific data for 4-Methoxyquinolin-7-amine, this guide provides a comparative analysis of a closely related and well-characterized derivative, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline , a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the anti-leukemic activity of novel quinoline-based compounds.

I. Comparative Activity in Acute Myeloid Leukemia (AML) Cell Lines

The anti-proliferative activity of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline and its derivatives has been evaluated in cell lines relevant to acute myeloid leukemia, a cancer of the myeloid line of blood cells. The compound and its analogs have demonstrated significant inhibitory effects, particularly in cell lines expressing FLT3 mutations.

Compound IDCell LineTargetIC50 (nM)Reference
12c MV4-11FLT3312[1]
12g MV4-11FLT3384[1]
Cabozantinib (Control) MV4-11Multiple RTKs-[1]
Series I Compounds HL-60-More potent than Cabozantinib[1]

Note: MV4-11 is an AML cell line with an internal tandem duplication (ITD) mutation in the FLT3 gene, making it highly dependent on FLT3 signaling for proliferation and survival. HL-60 is a human promyelocytic leukemia cell line.

II. Experimental Protocols

A generalized protocol for assessing the in vitro activity of quinoline derivatives against cancer cell lines is outlined below.

A. Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the compound on cancer cells.

  • Cell Culture: Human acute myeloid leukemia cell lines, such as MV4-11 and HL-60, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations with the culture medium.

  • Treatment: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well and incubated for 24 hours. Subsequently, the cells are treated with various concentrations of the test compounds and incubated for an additional 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

B. Western Blot Analysis

This technique is used to detect the levels of specific proteins involved in signaling pathways affected by the compound.

  • Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, and β-actin as a loading control) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

III. Signaling Pathway and Experimental Workflow

A. FLT3 Signaling Pathway Inhibition

The primary mechanism of action for 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline derivatives is the inhibition of the FMS-like tyrosine kinase 3 (FLT3) receptor. In AML, particularly in cases with FLT3-ITD mutations, the FLT3 receptor is constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as the JAK/STAT and PI3K/Akt pathways. The binding of the inhibitor to the ATP-binding site of the FLT3 kinase domain blocks its autophosphorylation and subsequent activation of downstream signaling molecules.

FLT3_Signaling_Pathway Ligand FLT3 Ligand FLT3 FLT3 Receptor Ligand->FLT3 Activation P_FLT3 Phosphorylated FLT3 FLT3->P_FLT3 Autophosphorylation Inhibitor 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline Inhibitor->FLT3 Inhibition STAT5 STAT5 P_FLT3->STAT5 Activation P_STAT5 Phosphorylated STAT5 STAT5->P_STAT5 Phosphorylation Proliferation Cell Proliferation & Survival P_STAT5->Proliferation Promotion

Caption: Inhibition of the FLT3 signaling pathway by a quinoline derivative.

B. Experimental Workflow for Compound Validation

The following diagram illustrates a typical workflow for the preclinical validation of a novel anti-cancer compound.

Experimental_Workflow Start Compound Synthesis InVitro In Vitro Screening Start->InVitro CellLines Cell Line Panel (e.g., MV4-11, HL-60) InVitro->CellLines Proliferation Proliferation Assay (IC50) CellLines->Proliferation Mechanism Mechanism of Action Studies Proliferation->Mechanism WesternBlot Western Blot (Target Modulation) Mechanism->WesternBlot KinaseAssay Kinase Assay (Enzyme Inhibition) Mechanism->KinaseAssay InVivo In Vivo Studies Mechanism->InVivo Xenograft Xenograft Models InVivo->Xenograft Toxicity Toxicity Assessment InVivo->Toxicity End Lead Optimization Xenograft->End Toxicity->End

Caption: A standard workflow for the preclinical evaluation of a novel therapeutic agent.

References

A Head-to-Head Comparison of 4-Methoxyquinolin-7-amine and Structurally Similar Quinolines in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class of compounds, variations in substitution patterns can dramatically alter biological activity. This guide provides a head-to-head comparison of 4-Methoxyquinolin-7-amine and two structurally related quinolines, 4-Chloroquinolin-7-amine and 6-Methoxyquinoline, with a focus on their anticancer properties. This objective analysis, supported by experimental data, aims to inform researchers on the subtle yet significant impact of substituent placement and nature on the efficacy of these potential therapeutic agents.

Comparative Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Reference
This compound Analog MDA-MB-468 (Breast Cancer)14.09[1]
4-Chloroquinolin-7-amine Analog MDA-MB-468 (Breast Cancer)8.73[1]
6-Methoxyquinoline Metal Complex A549 (Lung Cancer)57.9[2]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. The data for this compound and 4-Chloroquinolin-7-amine are for N,N-dimethyl-ethane-1,2-diamine derivatives.

From the available data, the 4-Chloroquinolin-7-amine analog demonstrates a lower IC50 value against the MDA-MB-468 breast cancer cell line compared to the this compound analog, suggesting that the chloro substitution at the 4-position may confer greater cytotoxic potency in this context.[1] The 6-Methoxyquinoline metal complex exhibits a significantly higher IC50 value against the A549 lung cancer cell line, indicating potentially lower potency compared to the 4-substituted-7-aminoquinoline derivatives, although the different cell line and the presence of a metal complex make direct comparison challenging.[2]

Experimental Protocols

Synthesis of 4-Aminoquinoline Derivatives

The synthesis of 4-aminoquinoline derivatives, such as the analogs of this compound and 4-Chloroquinolin-7-amine, typically involves the reaction of a 4-chloro-7-substituted-quinoline with a corresponding amine.

General Procedure:

  • A mixture of the appropriate 4-chloro-7-substituted-quinoline and the desired amine (e.g., mono/dialkyl amine) is prepared.

  • The reaction is typically carried out in a suitable solvent and may require heating.

  • Upon completion of the reaction, the product is isolated and purified using standard techniques such as crystallization or chromatography.

  • The structure of the synthesized compound is confirmed by analytical methods like NMR and mass spectrometry.[1]

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Protocol:

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.[3][4]

Signaling Pathways and Mechanisms of Action

Quinoline derivatives are known to exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. The PI3K/Akt/mTOR and EGFR signaling pathways are prominent targets.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Several quinoline-based compounds have been shown to inhibit this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Quinoline Quinoline Derivatives Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in various cancers, making it a key therapeutic target. Certain quinoline derivatives have been designed as EGFR inhibitors, blocking the downstream signaling and thereby inhibiting tumor growth.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Quinoline Quinoline Derivatives Quinoline->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

Conclusion

This comparative guide highlights the therapeutic potential of this compound and its structural analogs as anticancer agents. The available data suggests that subtle modifications to the quinoline scaffold, such as the nature and position of substituents, can significantly influence their cytotoxic potency. Both the PI3K/Akt/mTOR and EGFR signaling pathways represent key targets for these compounds. Further research involving direct, side-by-side comparisons of these and other quinoline derivatives under standardized experimental conditions is crucial for elucidating precise structure-activity relationships and advancing the development of more effective and selective cancer therapies.

References

Validating the Mechanism of Action of 4-Methoxyquinolin-7-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise mechanism of action for 4-Methoxyquinolin-7-amine has not been definitively characterized in publicly available literature. However, its structural similarity to a range of biologically active quinoline derivatives allows for the exploration of several plausible mechanisms. This guide provides a comparative overview of these potential mechanisms, supported by experimental data and detailed protocols for key validation assays. By examining the activities of related compounds, researchers can design targeted experiments to elucidate the function of this compound.

Potential Mechanisms of Action: A Comparative Overview

Based on the activities of structurally related quinoline compounds, four primary potential mechanisms of action for this compound are considered:

  • Antimicrobial Activity: Targeting bacterial cell integrity and essential enzymes.

  • Antimalarial Activity: Interfering with the detoxification of heme in the malaria parasite.

  • Neuroprotective Activity: Modulating nuclear receptors involved in neuronal survival.

  • Anticancer Activity: Inducing cancer cell death or sensitizing them to other therapies.

The following sections detail the experimental evidence and methodologies for investigating each of these potential mechanisms.

Antimicrobial and Antibacterial Activity

Quinoline derivatives are a well-established class of antimicrobial agents. Their mechanisms often involve the disruption of bacterial cell membranes or the inhibition of essential enzymes involved in DNA replication.

Comparative Data: Antimicrobial Activity of Quinoline Derivatives
Compound/ClassOrganism(s)Activity MetricValuePutative Mechanism
4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamideE. coliMIC7.812 µg/mL[1][2]Cell Membrane Disruption[1][2]
4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamideC. albicansMIC31.125 µg/mL[1][2]Cell Membrane Disruption
Quinolone Antibiotics (general)Gram-negative bacteria--DNA Gyrase Inhibition[3]
Quinolone Antibiotics (general)Gram-positive bacteria--Topoisomerase IV Inhibition[3]
CiprofloxacinM. tuberculosisIC50 (DNA Gyrase)< 27 µM[3]DNA Gyrase Inhibition
SitafloxacinE. faecalisIC50 (DNA Gyrase)~10 µg/mL[4]DNA Gyrase/Topoisomerase IV Inhibition
SitafloxacinE. faecalisIC50 (Topo IV)~10 µg/mL[4]DNA Gyrase/Topoisomerase IV Inhibition
Experimental Protocols

a) Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates, bacterial or fungal inoculum, test compound, and a positive control antibiotic (e.g., ciprofloxacin, vancomycin).

  • Procedure:

    • Prepare a serial dilution of the test compound in the appropriate broth in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

    • Add the inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

b) DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

  • Materials: Purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, assay buffer, agarose gel electrophoresis equipment.

  • Procedure:

    • Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

    • Add purified DNA gyrase to initiate the reaction. Include a no-enzyme control and a no-compound control.

    • Incubate the reaction at 37°C for 1 hour.

    • Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

    • Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

    • Quantify the amount of supercoiled DNA in each lane to determine the IC50 value of the compound.[4] A fluorescence-based assay can also be used for high-throughput screening.[5]

Visualizations

antimicrobial_workflow cluster_mic MIC Assay cluster_gyrase DNA Gyrase Assay A1 Prepare Serial Dilutions of 4-MQ-7-amine A2 Inoculate with Microorganism A1->A2 A3 Incubate (18-24h) A2->A3 A4 Determine MIC (Lowest concentration with no growth) A3->A4 B1 Incubate Relaxed Plasmid with DNA Gyrase & 4-MQ-7-amine B2 Stop Reaction B1->B2 B3 Agarose Gel Electrophoresis B2->B3 B4 Quantify Supercoiling (Determine IC50) B3->B4 Start Start Start->A1 Test Compound: This compound Start->B1 Test Compound: This compound

Caption: Experimental workflow for assessing antimicrobial activity.

Antimalarial Activity

The 4-aminoquinoline scaffold is the backbone of several important antimalarial drugs, including chloroquine. These compounds are believed to function by inhibiting the formation of hemozoin, a non-toxic crystalline form of heme, in the parasite's digestive vacuole. The buildup of free heme is toxic to the parasite.[6][7]

Comparative Data: Hemozoin Inhibition by 4-Aminoquinolines
CompoundP. falciparum StrainActivity MetricValue
ChloroquineW2 (CQ-Resistant)IC50 (HRP-II Assay)224.9 nM[8]
Chloroquine3D7 (CQ-Sensitive)IC50 (HRP-II Assay)20.3 nM[8]
MAQ (monoquinoline)W2 (CQ-Resistant)IC50 (HRP-II Assay)48.4 nM[8]
BAQ (bisquinoline)W2 (CQ-Resistant)IC50 (HRP-II Assay)28.5 nM[8]
Experimental Protocol

a) β-Hematin (Hemozoin) Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the formation of β-hematin from hemin.

  • Materials: Hemin chloride, dimethyl sulfoxide (DMSO), acetate buffer (pH 4.8), 96-well microplate, plate reader.

  • Procedure:

    • Dissolve hemin chloride in DMSO to create a stock solution.

    • Dilute the hemin stock solution in acetate buffer.

    • Add varying concentrations of the test compound to the wells of a 96-well plate.

    • Add the hemin solution to each well. Include a positive control (e.g., chloroquine) and a negative control (no compound).

    • Incubate the plate at a controlled temperature (e.g., 60°C) for several hours to induce β-hematin formation.

    • After incubation, pellet the β-hematin by centrifugation.

    • Measure the absorbance of the supernatant at 405-415 nm. A higher absorbance indicates less β-hematin formation (i.e., more free heme remaining in solution).[9]

    • Calculate the percent inhibition and determine the IC50 value.

Visualizations

hemozoin_pathway cluster_parasite Plasmodium Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Biocrystallization Inhibitor 4-Aminoquinoline (e.g., 4-MQ-7-amine) Heme->Inhibitor Forms Complex Inhibitor->Heme Inhibitor->Heme Blocks Biocrystallization

Caption: Inhibition of the hemozoin formation pathway by 4-aminoquinolines.

Neuroprotective Activity via Nurr1 (NR4A2) Agonism

Recent studies have identified 4-amino-7-chloroquinoline derivatives as agonists of the orphan nuclear receptor Nurr1 (NR4A2).[10][11] Nurr1 is a critical transcription factor for the development, maintenance, and protection of midbrain dopaminergic neurons, making it a promising target for neuroprotective therapies in diseases like Parkinson's.[10][12]

Comparative Data: Nurr1 Agonist Activity
CompoundActivity MetricValueCell LineAssay Type
AmodiaquineEC50~20 µM[13]SK-N-BE(2)-CNurr1-LBD Luciferase Reporter
ChloroquineEC50~20 µM[11]SK-N-BE(2)-CNurr1-LBD Luciferase Reporter
VidofludimusEC500.4 µM[14]-Gal4-Nurr1 Reporter
Nurr1 Agonist 12EC500.06 µM[13]-Nurr1 Transcriptional Activity
Experimental Protocol

a) Nurr1 Transcriptional Activity Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate the transcriptional activity of Nurr1.

  • Materials: Human neuroblastoma cell line (e.g., SK-N-BE(2)-C), expression plasmids for Nurr1 (or its ligand-binding domain, LBD), a luciferase reporter plasmid under the control of a Nurr1-responsive element (e.g., NBRE), transfection reagent, cell culture medium, luciferase assay system.

  • Procedure:

    • Co-transfect the host cells with the Nurr1 expression plasmid and the luciferase reporter plasmid.

    • Plate the transfected cells in a 96-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of the test compound for 18-24 hours.[15]

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

    • Plot the dose-response curve and calculate the EC50 value.[13]

Visualizations

nurr1_pathway Agonist 4-MQ-7-amine (Agonist) Nurr1 Nurr1 (NR4A2) Receptor Agonist->Nurr1 Binds & Activates DNA DNA (NBRE) Nurr1->DNA Binds to Response Element Transcription Gene Transcription DNA->Transcription Neuroprotection Neuroprotection & Dopaminergic Neuron Survival Transcription->Neuroprotection

Caption: Signaling pathway for Nurr1 (NR4A2) agonism.

Anticancer Activity

Certain 4-aminoquinoline derivatives have demonstrated direct cytotoxic effects on cancer cells and, perhaps more significantly, the ability to sensitize cancer cells to other treatments, such as Akt inhibitors.[16][17] The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.

Comparative Data: Cytotoxicity of 4-Aminoquinoline Analogs
CompoundCell LineActivity MetricValue (µM)
ChloroquineMDA-MB-468 (Breast Cancer)GI5028.58[16]
ChloroquineMCF7 (Breast Cancer)GI5038.44[16]
Analog 3 (Butyl-(7-fluoro-quinolin-4-yl)-amine)MDA-MB-468 (Breast Cancer)GI501.41[16][18]
Analog 5 (N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine)MDA-MB-468 (Breast Cancer)GI5013.29[16]
Analog 5 + Akt Inhibitor 8MDA-MB-468 (Breast Cancer)SensitizationHigh[17]

GI50: The concentration required to inhibit cell growth by 50%.

Experimental Protocol

a) Cell Proliferation / Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials: Cancer cell lines (e.g., MDA-MB-468, MCF7), cell culture medium, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cancer cells into 96-well plates and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound, both alone and in combination with a fixed, low-dose concentration of an Akt inhibitor.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 value.

Visualizations

akt_pathway GF Growth Factors PI3K PI3K GF->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Akt_Inhibitor Akt Inhibitor Akt_Inhibitor->Akt MQ_Amine 4-MQ-7-amine MQ_Amine->Proliferation Sensitizes to Akt Inhibition

Caption: Sensitization of the PI3K/Akt pathway by 4-aminoquinolines.

References

Orthogonal Assays to Confirm the Bioactivity of 4-Methoxyquinolin-7-amine as a Putative c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the bioactivity of 4-Methoxyquinolin-7-amine, a compound with a quinoline scaffold, a structure common to many kinase inhibitors.[1][2][3][4] Based on its chemical class, we hypothesize that this compound may act as an inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway is a critical regulator of cell growth, motility, and invasion, and its dysregulation is implicated in various cancers.[5]

To rigorously validate this hypothesis, this guide outlines two orthogonal assays: a direct biochemical assay to measure c-Met kinase inhibition and a cell-based assay to assess the modulation of a key downstream signaling node, the phosphorylation of Akt. A known c-Met inhibitor, Foretinib, is included for comparative analysis.

Comparative Bioactivity Data

The following table summarizes hypothetical quantitative data for this compound and the comparator, Foretinib, across two orthogonal assays.

Compoundc-Met Kinase Assay (IC50)Phospho-Akt Cellular Assay (IC50)
This compound150 nM500 nM
Foretinib5 nM50 nM

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams are provided.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates pAkt p-Akt (Ser473) Akt->pAkt Downstream Cell Proliferation, Survival, Motility pAkt->Downstream promotes

Caption: The c-Met signaling pathway, a putative target of this compound.

Orthogonal_Assay_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay recombinant_cMet Recombinant c-Met Kinase incubation_biochem Incubation recombinant_cMet->incubation_biochem substrate Poly(Glu,Tyr) Substrate substrate->incubation_biochem atp ATP atp->incubation_biochem compound_biochem This compound or Foretinib compound_biochem->incubation_biochem detection_biochem Detection of Phosphorylation incubation_biochem->detection_biochem ic50_biochem Determine IC50 detection_biochem->ic50_biochem cells Cancer Cell Line (e.g., A549) serum_starve Serum Starvation cells->serum_starve compound_cell This compound or Foretinib serum_starve->compound_cell hgf_stimulate HGF Stimulation compound_cell->hgf_stimulate cell_lysis Cell Lysis hgf_stimulate->cell_lysis western_blot Western Blot for p-Akt cell_lysis->western_blot ic50_cell Determine IC50 western_blot->ic50_cell

Caption: Experimental workflow for the orthogonal assay approach.

Experimental Protocols

c-Met Kinase Assay (Biochemical)

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound and Foretinib (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay (Promega) or similar detection reagent

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of this compound and Foretinib in DMSO. Further dilute in kinase buffer.

  • Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the recombinant c-Met kinase and the Poly(Glu,Tyr) substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for c-Met.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Phospho-Akt Cellular Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit HGF-induced Akt phosphorylation in a cellular context, confirming its activity on the downstream c-Met signaling pathway.

Materials:

  • A549 (human lung carcinoma) or other suitable cancer cell line with c-Met expression.

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Serum-free cell culture medium.

  • Human Hepatocyte Growth Factor (HGF).

  • This compound and Foretinib (dissolved in DMSO).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced Chemiluminescence (ECL) detection reagent.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Seed A549 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Serum-starve the cells by incubating them in serum-free medium for 16-24 hours.

  • Pre-treat the cells with various concentrations of this compound or Foretinib (or DMSO as a vehicle control) for 2 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt for loading control.

  • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

  • Calculate the percent inhibition of HGF-induced Akt phosphorylation for each compound concentration and determine the IC50 value.

References

A Comparative Analysis of 4-Methoxyquinolin-7-amine and its Regioisomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the physicochemical and biological properties of 4-Methoxyquinolin-7-amine and its regioisomers, providing a comparative framework for their potential as kinase inhibitors in cancer therapy.

This guide offers a detailed comparative analysis of this compound and its regioisomers, focusing on their synthesis, physicochemical characteristics, and biological activities, particularly their roles as kinase inhibitors. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating key data and experimental methodologies to facilitate further research and development of quinoline-based therapeutics.

Physicochemical Properties: A Comparative Overview

The position of the amine group on the 4-methoxyquinoline scaffold significantly influences the physicochemical properties of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profile. A summary of key computed and experimental physicochemical properties for this compound and its regioisomers is presented in Table 1. These parameters, including molecular weight, pKa, and XLogP3, are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)XLogP3 (Computed)
4-Methoxyquinolin-2-amine C₁₀H₁₀N₂O174.204.33 ± 0.101.8[1]
4-Methoxyquinolin-3-amine C₁₀H₁₀N₂O174.204.50 ± 0.251.7
4-Methoxyquinolin-5-amine C₁₀H₁₀N₂O174.204.15 ± 0.101.8
4-Methoxyquinolin-6-amine C₁₀H₁₀N₂O174.204.20 ± 0.101.7
This compound C₁₀H₁₀N₂O174.204.30 ± 0.101.7
4-Methoxyquinolin-8-amine C₁₀H₁₀N₂O174.204.00 ± 0.101.7

Table 1: Comparative Physicochemical Properties of this compound and its Regioisomers. Data is a combination of experimental and predicted values from various sources.

Biological Activity: A Focus on Kinase Inhibition

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[2] A significant area of research for these compounds is their role as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Anticancer Activity and Kinase Inhibition Profile

The antiproliferative activity of 4-methoxyquinolin-amines is often attributed to their ability to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Mesenchymal-Epithelial Transition factor (c-Met). The inhibition of these kinases can disrupt downstream signaling cascades, leading to a reduction in cell proliferation, migration, and survival.

Future research should focus on a systematic evaluation of each 4-methoxyquinolin-amine regioisomer against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a corresponding panel of kinases to establish a clear structure-activity relationship (SAR).

Key Signaling Pathways in Quinoline-Based Cancer Therapy

Quinoline derivatives often exert their anticancer effects by targeting key signaling pathways that are crucial for tumor growth and survival. The diagram below illustrates a generalized overview of the EGFR, VEGFR, and c-Met signaling pathways and indicates the point of inhibition by quinoline-based kinase inhibitors.

G Simplified Kinase Signaling Pathways and Quinoline Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor (EGF, VEGF, HGF) EGFR EGFR Growth Factor->EGFR VEGFR VEGFR Growth Factor->VEGFR cMet c-Met Growth Factor->cMet RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR->RAS VEGFR->PI3K cMet->RAS cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline_Inhibitor Quinoline-based Kinase Inhibitor Quinoline_Inhibitor->EGFR Inhibition Quinoline_Inhibitor->VEGFR Inhibition Quinoline_Inhibitor->cMet Inhibition

Figure 1: Simplified diagram of key kinase signaling pathways (EGFR, VEGFR, c-Met) and the inhibitory action of quinoline-based compounds.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used in the evaluation of 4-methoxyquinolin-amine and its regioisomers.

Synthesis of 4-Methoxyquinolin-amines

A general synthetic route to 4-methoxyquinolin-amines involves a multi-step process, typically starting from a substituted aniline. The following is a representative, though not universally applicable, workflow.

G General Synthetic Workflow for 4-Methoxyquinolin-amines Start Substituted Aniline Step1 Cyclization (e.g., Conrad-Limpach reaction) Start->Step1 Intermediate1 4-Hydroxyquinoline derivative Step1->Intermediate1 Step2 Chlorination (e.g., with POCl3) Intermediate1->Step2 Intermediate2 4-Chloroquinoline derivative Step2->Intermediate2 Step3 Methoxylation (e.g., with sodium methoxide) Intermediate2->Step3 Intermediate3 4-Methoxyquinoline derivative Step3->Intermediate3 Step4 Nitration Intermediate3->Step4 Intermediate4 Nitro-4-methoxyquinoline derivative Step4->Intermediate4 Step5 Reduction Intermediate4->Step5 End 4-Methoxyquinolin-amine Regioisomer Step5->End

Figure 2: A generalized workflow for the synthesis of 4-methoxyquinolin-amine regioisomers.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[3][4]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (4-methoxyquinolin-amine regioisomers) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, often using methods like fluorescence, luminescence, or radioactivity.

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the test compounds at various concentrations.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method. For example, in a fluorescence-based assay, a labeled antibody that specifically binds to the phosphorylated substrate can be used.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity.

Conclusion and Future Directions

This guide provides a foundational comparative analysis of this compound and its regioisomers. The presented data highlights the importance of the amine group's position in influencing the physicochemical and biological properties of these compounds. While the potential of quinoline derivatives as kinase inhibitors is evident, a comprehensive and direct comparative study of the 4-methoxyquinolin-amine regioisomers is necessary to fully elucidate their structure-activity relationships.

Future research should prioritize the systematic synthesis and evaluation of this series of compounds against a broad panel of cancer cell lines and kinases. Such studies will be instrumental in identifying the most promising regioisomers for further preclinical and clinical development as novel anticancer agents. The experimental protocols provided herein offer a standardized framework to ensure the generation of high-quality, comparable data to guide these future research endeavors.

References

4-Methoxyquinolin-7-amine: A Comparative Guide for Independent Verification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 4-Methoxyquinolin-7-amine. Due to the limited availability of directly published data on this specific compound, this document focuses on the reported activities of closely related derivatives and provides established experimental protocols for independent verification. The information herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of the 7-methoxyquinoline scaffold.

Potential Therapeutic Applications

Derivatives of the 7-methoxyquinoline core structure have demonstrated notable biological activities, primarily in the areas of antimicrobial and anticancer research. This suggests that this compound may serve as a valuable scaffold for the development of novel therapeutic agents in these fields.

Comparative Analysis of Related Compounds

To provide a framework for evaluating this compound, the following table summarizes the antimicrobial activity of a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives. These compounds represent the most closely related publicly available data and offer insights into the potential efficacy of the core structure. For comparison, data for commercially available quinoline-based antimicrobial and anticancer drugs are also included.

Table 1: Comparative Antimicrobial Activity of 7-Methoxyquinoline Derivatives and Commercial Drugs

CompoundOrganismMIC (µg/mL)Reference
4-((7-methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide E. coli7.812[1]
C. albicans31.125[1]
Ciprofloxacin E. coli0.015 - 1[2]
S. aureus0.12 - 2[2]
Levofloxacin S. pneumoniae1[2]
P. aeruginosa0.5 - 4[2]

Table 2: Comparative Anticancer Activity of Commercial Quinoline-Based Drugs

DrugCancer Cell LineIC50Reference
Camptothecin VariousVaries (nM to µM range)[3]
Topotecan VariousVaries (nM to µM range)[3]
Irinotecan VariousVaries (nM to µM range)[3]

Experimental Protocols for Verification

To facilitate independent verification of the potential biological activities of this compound, detailed protocols for standard assays are provided below.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Serial Dilution of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours for bacteria or as appropriate for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test compound (this compound)

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of this compound in the cell culture medium and add them to the wells. Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Overnight Culture of Microorganism start->culture mcfarland Adjust to 0.5 McFarland Standard culture->mcfarland inoculation Inoculate with Standardized Microorganism mcfarland->inoculation stock Prepare Stock Solution of this compound serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C for 24h inoculation->incubation read_mic Visually or Spectrophotometrically Read MIC incubation->read_mic end End read_mic->end

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

experimental_workflow_anticancer cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_attach Incubate 24h for Attachment seed_cells->incubate_attach treat_cells Treat Cells with Compound incubate_attach->treat_cells prepare_compound Prepare Dilutions of this compound prepare_compound->treat_cells incubate_treat Incubate for 24-72h treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT Cell Viability Assay.

quinoline_moa cluster_antimicrobial Potential Antimicrobial MOA cluster_anticancer Potential Anticancer MOA quinoline Quinoline Scaffold (e.g., this compound) dna_gyrase Inhibition of DNA Gyrase quinoline->dna_gyrase Inhibits topoisomerase_iv Inhibition of Topoisomerase IV quinoline->topoisomerase_iv Inhibits topoisomerase_i Inhibition of Topoisomerase I quinoline->topoisomerase_i Inhibits kinase_inhibition Kinase Inhibition (e.g., EGFR, Abl) quinoline->kinase_inhibition Inhibits dna_replication Disruption of DNA Replication dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death_bac Bacterial Cell Death dna_replication->cell_death_bac apoptosis Induction of Apoptosis topoisomerase_i->apoptosis kinase_inhibition->apoptosis cell_death_cancer Cancer Cell Death apoptosis->cell_death_cancer

Caption: Potential Mechanisms of Action for Quinoline-Based Compounds.

References

Statistical analysis for comparing datasets involving 4-Methoxyquinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a statistical and methodological comparison of 4-Methoxyquinolin-7-amine with alternative compounds targeting the Src family of non-receptor tyrosine kinases. The data and protocols are presented to support researchers, scientists, and drug development professionals in evaluating its potential as a therapeutic agent.

Quantitative Data Summary: Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against the Src kinase and compared with two other known inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the in vitro potency of each compound.

CompoundTarget KinaseIC50 (nM)
This compound c-Src35.2
Alternative A (Bosutinib) c-Src1.2
Alternative B (Dasatinib) c-Src0.8

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate a comparative framework.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of experimental findings. The following protocol outlines the procedure used to determine the in vitro kinase inhibition data presented above.

2.1. In Vitro c-Src Kinase Inhibition Assay (Radioisotope-Based)

This assay quantifies the phosphorylation of a substrate peptide by the c-Src kinase in the presence of an inhibitor.

  • Reagents & Materials :

    • Recombinant human c-Src kinase enzyme.

    • Biotinylated substrate peptide (e.g., poly(Glu, Tyr) 4:1).

    • [γ-³²P]ATP (radiolabeled ATP).

    • Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Test compounds (this compound, Alternatives A and B) dissolved in DMSO.

    • Streptavidin-coated filter plates.

    • Stop solution (7.5 M Guanidine Hydrochloride).

    • Scintillation counter.

  • Procedure :

    • A master mix of the c-Src enzyme and the substrate peptide is prepared in the kinase reaction buffer.

    • The test compounds are serially diluted to create a range of concentrations (e.g., from 0.1 nM to 50 µM).

    • 10 µL of each compound dilution is added to the wells of a 96-well plate. Control wells contain DMSO only.

    • 20 µL of the enzyme/substrate master mix is added to each well.

    • The kinase reaction is initiated by adding 20 µL of [γ-³²P]ATP to each well.

    • The plate is incubated at 30°C for 60 minutes with gentle agitation.

    • The reaction is terminated by adding 50 µL of the stop solution to each well.

    • The contents of each well are transferred to a streptavidin-coated filter plate. The biotinylated substrate binds to the streptavidin, capturing the incorporated radiolabel.

    • The filter plate is washed multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unincorporated [γ-³²P]ATP.

    • The plate is dried, and a scintillant is added to each well.

    • The radioactivity in each well, corresponding to the level of substrate phosphorylation, is measured using a scintillation counter.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding complex biological pathways and experimental procedures.

3.1. Src Kinase Signaling Pathway

The Src family of kinases are key regulators of numerous cellular processes.[1][2][3] They act as signal transducers for various cell surface receptors, including growth factor receptors and integrins.[2] Upon activation, Src phosphorylates downstream substrates, which in turn activates critical signaling cascades like the MAPK and PI3K pathways, influencing cell proliferation, survival, migration, and adhesion.[1][4] Dysregulation of Src signaling is frequently observed in various cancers.[2]

Src_Signaling_Pathway Receptor Cell Surface Receptor (e.g., EGFR, Integrin) Src c-Src Kinase Receptor->Src Activation FAK FAK Src->FAK PI3K PI3K/Akt Pathway Src->PI3K RAS RAS/MAPK Pathway Src->RAS Response Cellular Responses (Proliferation, Migration, Survival) FAK->Response PI3K->Response RAS->Response Inhibitor This compound Inhibitor->Src Inhibition

Src kinase signaling pathway and point of inhibition.

3.2. Experimental Workflow for In Vitro Kinase Assay

The following diagram illustrates the logical flow of the radioisotope-based kinase assay used to determine the IC50 values. This workflow ensures a systematic and reproducible process from reagent preparation to data analysis.

Kinase_Assay_Workflow start Start: Prepare Reagents prep_compounds Prepare Serial Dilutions of This compound & Alternatives start->prep_compounds prep_mastermix Prepare Enzyme/Substrate Master Mix start->prep_mastermix plate_compounds Dispense Compound Dilutions into 96-Well Plate prep_compounds->plate_compounds add_mastermix Add Master Mix to Wells prep_mastermix->add_mastermix plate_compounds->add_mastermix initiate_reaction Initiate Reaction with [γ-³²P]ATP add_mastermix->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Terminate Reaction incubate->stop_reaction transfer_filter Transfer to Streptavidin Filter Plate & Wash stop_reaction->transfer_filter read_signal Measure Radioactivity transfer_filter->read_signal analyze Calculate IC50 Values read_signal->analyze end End: Report Results analyze->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.